Antibacterial agent 108
Description
Properties
Molecular Formula |
C22H20O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl (3R,4S)-4-hydroxy-2-methylidene-3-naphthalen-1-yl-4-phenylbutanoate |
InChI |
InChI=1S/C22H20O3/c1-15(22(24)25-2)20(21(23)17-10-4-3-5-11-17)19-14-8-12-16-9-6-7-13-18(16)19/h3-14,20-21,23H,1H2,2H3/t20-,21+/m0/s1 |
InChI Key |
MYMDLOPCWJWCKG-LEWJYISDSA-N |
Isomeric SMILES |
COC(=O)C(=C)[C@@H](C1=CC=CC2=CC=CC=C21)[C@@H](C3=CC=CC=C3)O |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=CC2=CC=CC=C21)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Evaluation of the Antimicrobial Polymer NP108
This technical guide provides an in-depth overview of the synthesis, mechanism of action, and antimicrobial properties of NP108, a cationic polylysine-based antimicrobial polymer. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to NP108
NP108 is a cationic antimicrobial polymer constructed from lysine, a naturally occurring amino acid, rendering it a promising candidate for various biomedical applications due to its favorable safety profile.[1] It is a water-soluble polymer with a molecular weight of approximately 22 kDa.[2][3] NP108 exhibits broad-spectrum and rapid bactericidal activity, effectively killing bacteria through membrane disruption and subsequent cell lysis.[1][2][4] A key advantage of NP108 is its efficacy against antibiotic-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and mupirocin-resistant strains, as well as its ability to combat bacterial biofilms.[1][2]
Synthesis of NP108: A General Approach
While a specific, proprietary synthesis protocol for NP108 is not publicly available, it is described as a polylysine polymer. The synthesis of polylysine can be achieved through several established methods. A common and well-controlled method is the ring-opening polymerization (ROP) of L-lysine N-carboxyanhydride (NCA). This method allows for the production of high molecular weight polylysine with good control over the polymer chain length.
General Synthesis Workflow for Polylysine via Ring-Opening Polymerization
The following diagram illustrates a general workflow for the synthesis of polylysine, which serves as a fundamental basis for the production of NP108.
Mechanism of Action of NP108
NP108's antimicrobial activity is primarily attributed to its cationic nature. The positively charged polymer electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as teichoic acids in Gram-positive bacteria. This interaction leads to the disruption of the membrane's integrity, causing leakage of intracellular contents and ultimately cell death.
Signaling Pathway of NP108's Antimicrobial Action
The following diagram illustrates the proposed mechanism of action of NP108.
Quantitative Antimicrobial Activity of NP108
NP108 has demonstrated significant antimicrobial activity against a variety of bacterial strains, including those resistant to conventional antibiotics. The following tables summarize the in vitro efficacy of NP108.
Minimum Inhibitory Concentration (MIC) of NP108
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Bacterial Strain | Type | MIC₁₀₀ (mg/L) |
| Staphylococcus aureus (panel of 28 isolates) | 8 MRSA, 20 MSSA | 4 - 64 (for most) |
| S. aureus CB005 | 500 | |
| S. aureus | 250 | |
| Staphylococcus epidermidis (panel of 3 isolates) | 4 - 8 | |
| S. aureus (nutrient-limiting conditions) | 8 | |
| S. aureus Small Colony Variants (SCVs) | 32 | |
| Data sourced from Mercer et al., 2017.[2] |
Activity of NP108 Against Staphylococcus aureus Biofilms
NP108 is also effective against bacterial biofilms, which are notoriously difficult to eradicate.
| Biofilm Activity | Bacterial Strain | MIC₁₀₀ (mg/L) |
| Prevention of Biofilm Formation | S. aureus ATCC 25923 (MSSA) | 1 - 4 |
| S. aureus DSMZ11729 (MRSA) | 1 - 4 | |
| Eradication of Established Biofilms | S. aureus | ≥ 31.25 |
| Data sourced from Mercer et al., 2017.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the antimicrobial properties of NP108.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of NP108 Dilutions: A two-fold serial dilution of NP108 is prepared in cation-adjusted Mueller-Hinton broth (CA-MHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Each well of the microtiter plate containing the NP108 dilutions is inoculated with the prepared bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria but no NP108 (positive control) are also included.
-
Incubation: The inoculated plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC₁₀₀ is recorded as the lowest concentration of NP108 at which there is no visible growth of the bacteria.
Assessment of Biofilm Prevention and Eradication
The ability of NP108 to prevent the formation of and eradicate existing biofilms is assessed using a crystal violet staining method.
Protocol for Biofilm Prevention:
-
Preparation: Bacterial suspensions are prepared as described for the MIC assay.
-
Inoculation: The bacterial suspension is added to the wells of a microtiter plate containing various concentrations of NP108 in a growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose).
-
Incubation: The plate is incubated statically at 37°C for an extended period (e.g., 96 hours) to allow for biofilm formation.
-
Staining and Quantification: After incubation, the planktonic cells are removed, and the wells are washed. The remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass. The MIC₁₀₀ for biofilm prevention is the lowest concentration of NP108 that prevents biofilm formation.[4][5]
Protocol for Biofilm Eradication:
-
Biofilm Formation: Biofilms are allowed to form in the wells of a microtiter plate by incubating a bacterial suspension in a suitable growth medium at 37°C for an extended period (e.g., 96 hours).
-
Treatment: After biofilm formation, the planktonic cells are removed, and the wells are washed. Various concentrations of NP108 are then added to the wells containing the established biofilms.
-
Incubation: The plate is incubated for a further 24 hours at 37°C.
-
Staining and Quantification: The biofilm biomass is quantified using the crystal violet staining method as described above. The MIC₁₀₀ for biofilm eradication is the lowest concentration of NP108 that results in a significant reduction of the established biofilm.[4][5]
Conclusion
NP108 is a promising antimicrobial polymer with potent activity against a range of clinically relevant bacteria, including drug-resistant strains and biofilms. Its mechanism of action, involving the disruption of the bacterial cell membrane, makes it less susceptible to the development of resistance compared to traditional antibiotics that target specific metabolic pathways. The synthesis of NP108 is based on the polymerization of lysine, a well-understood and safe amino acid. The detailed experimental protocols provided in this guide for evaluating its antimicrobial efficacy will be valuable for researchers working on the development of new anti-infective agents. Further research into the specific synthesis conditions to control the molecular weight and structure of NP108 will be crucial for optimizing its therapeutic potential.
References
- 1. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
"NP108 antimicrobial polymer discovery and origin"
An In-depth Technical Guide to the Antimicrobial Polymer NP108: Discovery, Origin, and Characterization
Introduction
Staphylococcus aureus represents a significant threat to public health, causing a range of infections from minor skin ailments to life-threatening conditions like bacteremia and endocarditis. The increasing prevalence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA) and mupirocin-resistant strains, necessitates the development of novel antimicrobial agents. NP108 is a promising cationic antimicrobial polymer engineered as a non-antibiotic alternative for applications such as the nasal decolonization of S. aureus to prevent healthcare-associated infections (HAIs).[1][2][3] This technical guide provides a comprehensive overview of NP108, including its origin, antimicrobial properties, and the experimental methodologies used for its characterization.
Discovery and Origin of NP108
NP108 is a synthetic, cationic polymer constructed from lysine, an amino acid that is generally recognized as safe (GRAS).[1][3] Its design mimics the properties of endogenous lysine-rich antimicrobial peptides (AMPs), which are a part of the innate immune system. The rationale behind its development was to create a broad-spectrum, rapidly bactericidal agent with a mechanism of action that is less likely to induce bacterial resistance compared to traditional antibiotics.[1]
Mechanism of Action
The primary mechanism of action for NP108 is the disruption of the bacterial cell membrane. As a cationic polymer, NP108 is electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane. This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis and death.[1][2] This rapid, physical disruption of the cell membrane is a key advantage, as it is a mechanism that bacteria are less likely to develop resistance to through target-site mutations.
Caption: Proposed mechanism of action for the NP108 antimicrobial polymer.
Quantitative Antimicrobial Activity
NP108 has demonstrated potent antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains. The following tables summarize the key quantitative data on its efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of NP108 against Planktonic Bacteria
| Bacterial Species | Strain Type | Growth Phase | MIC₁₀₀ (mg/L) | Reference |
| Staphylococcus aureus | Multiple Isolates | Exponential & Stationary | 8 - 500 | [1][2][3] |
| Staphylococcus epidermidis | Multiple Isolates | Exponential & Stationary | 4 - 8 | [1][2][3] |
| S. aureus | Small Colony Variants | - | 32 | [1][2][3] |
| S. aureus | Under Nutrient-Limiting Conditions | - | 8 | [1][2][3] |
Table 2: Efficacy of NP108 against S. aureus Biofilms
| Biofilm Activity | MIC₁₀₀ (mg/L) | Reference |
| Prevention of Biofilm Formation | 1 - 4 | [1][2][3] |
| Eradication of Established Biofilms | ≥ 31.25 | [1][2][3] |
Experimental Protocols
This section details the methodologies for the synthesis and antimicrobial characterization of NP108.
Synthesis of a Representative Cationic Poly-lysine Polymer
The precise, proprietary synthesis protocol for NP108 is not publicly available. However, a representative method for synthesizing a cationic poly-lysine polymer via ring-opening polymerization of an N-carboxyanhydride (NCA) monomer is provided below.
Materials:
-
ε-(Benzyloxycarbonyl)-L-lysine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Initiator (e.g., sodium methoxide)
-
Trifluoroacetic acid (TFA)
-
Hydrogen bromide (HBr) in acetic acid
-
Diethyl ether
-
Dialysis tubing (MWCO 1-2 kDa)
Protocol:
-
Monomer Synthesis: The ε-(benzyloxycarbonyl)-L-lysine N-carboxyanhydride (Z-Lys-NCA) monomer is synthesized by reacting ε-(benzyloxycarbonyl)-L-lysine with triphosgene in anhydrous THF.
-
Polymerization: The Z-Lys-NCA monomer is dissolved in anhydrous DCM. A primary amine initiator is added to start the ring-opening polymerization. The reaction is allowed to proceed under an inert atmosphere for 48-72 hours.
-
Purification: The resulting polymer, poly(ε-benzyloxycarbonyl-L-lysine), is precipitated in cold diethyl ether, filtered, and dried under vacuum.
-
Deprotection: The benzyloxycarbonyl (Z) protecting group is removed from the lysine side chains by treating the polymer with a solution of HBr in acetic acid or with TFA.
-
Final Purification: The deprotected poly-L-lysine is precipitated in diethyl ether, redissolved in deionized water, and purified by dialysis against deionized water for 48 hours to remove any remaining salts and impurities. The final product is obtained by lyophilization.
Antimicrobial Susceptibility Testing
a) Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method
This protocol determines the lowest concentration of NP108 that inhibits the visible growth of a microorganism.
Materials:
-
NP108 stock solution
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Bacterial culture in exponential growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Bacterial Inoculum Preparation: A pure culture of the test bacterium is grown in CA-MHB to the exponential phase. The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: A two-fold serial dilution of the NP108 stock solution is prepared in CA-MHB directly in the 96-well plate.
-
Inoculation: Each well containing the diluted NP108 is inoculated with the standardized bacterial suspension. A positive control well (bacteria without NP108) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of NP108 at which no visible turbidity (bacterial growth) is observed.
b) Biofilm Eradication Assay
This protocol assesses the ability of NP108 to eradicate pre-formed bacterial biofilms.
Materials:
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
NP108 solution
-
Sterile 96-well flat-bottom plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
Protocol:
-
Biofilm Formation: A standardized bacterial suspension in TSB with glucose is added to the wells of a 96-well plate and incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Treatment: After incubation, the planktonic cells are gently removed, and the wells are washed with sterile phosphate-buffered saline (PBS). Various concentrations of NP108 are then added to the wells containing the established biofilms.
-
Incubation: The plate is incubated for a further 24 hours at 37°C.
-
Staining: The NP108 solution is removed, and the wells are washed with PBS. The remaining biofilms are stained with a 0.1% crystal violet solution for 15 minutes.
-
Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet retained by the biofilm is solubilized with 95% ethanol, and the absorbance is measured using a spectrophotometer to quantify the remaining biofilm biomass.
Experimental and Discovery Workflow
The discovery and characterization of a novel antimicrobial polymer like NP108 follows a structured workflow from initial synthesis to detailed antimicrobial testing.
Caption: A generalized workflow for the discovery and in-vitro testing of antimicrobial polymers like NP108.
Conclusion
NP108 is a promising antimicrobial polymer with significant potential as a non-antibiotic agent for combating bacterial infections, particularly those caused by resistant strains of S. aureus. Its rapid, membrane-disrupting mechanism of action and efficacy against biofilms make it a strong candidate for further development. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of similar cationic antimicrobial polymers, contributing to the broader effort to address the challenge of antimicrobial resistance.
References
The Core Mechanism of NP108: A Technical Guide to its Action on Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP108 is a promising cationic antimicrobial polymer engineered from lysine, demonstrating rapid and broad-spectrum bactericidal activity, including against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action is the targeted disruption of the bacterial cell membrane, leading to a cascade of events that result in cell lysis and death. This technical guide provides an in-depth exploration of the molecular interactions and biophysical consequences of NP108's engagement with bacterial membranes. It synthesizes available data, details relevant experimental protocols for mechanistic investigation, and presents visual representations of the proposed pathways and workflows.
Introduction: The Rise of Cationic Antimicrobial Polymers
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. Cationic antimicrobial polymers, inspired by naturally occurring antimicrobial peptides (AMPs), represent a promising class of therapeutics. These polymers leverage the fundamental differences between bacterial and mammalian cell membranes to achieve selective toxicity. The anionic nature of bacterial membranes, rich in phospholipids like phosphatidylglycerol and cardiolipin, provides a strong electrostatic attraction for cationic molecules. In contrast, mammalian cell membranes are typically zwitterionic, presenting a less favorable target. NP108, a lysine-based polymer, embodies this strategy, offering a robust and rapid bactericidal effect with a low propensity for developing bacterial resistance.
Mechanism of Action of NP108
The bactericidal activity of NP108 is a multi-step process initiated by the electrostatic attraction between the positively charged polymer and the negatively charged bacterial cell membrane. This interaction is crucial for its antimicrobial efficacy. Subsequent events lead to membrane destabilization, loss of essential cellular functions, and ultimately, cell death.
Electrostatic Binding and Membrane Insertion
The initial and critical step in NP108's mechanism is its binding to the bacterial cell surface. The abundance of cationic amine groups in the polylysine structure of NP108 facilitates a strong electrostatic interaction with the anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the polymer is believed to insert into the lipid bilayer, disrupting the packing of the phospholipid acyl chains.
Membrane Depolarization and Permeabilization
The insertion of NP108 into the bacterial membrane leads to a rapid depolarization of the membrane potential. This is a key event in the bactericidal process, as the membrane potential is vital for numerous cellular functions, including ATP synthesis, solute transport, and maintenance of ion gradients. The disruption of the membrane's integrity also leads to increased permeability, allowing the leakage of intracellular components.
Ion Efflux and Loss of Cellular Homeostasis
A direct consequence of membrane permeabilization is the uncontrolled efflux of essential ions, most notably potassium (K+). The loss of intracellular potassium disrupts the osmotic balance and enzymatic functions within the cell, contributing significantly to the cessation of metabolic activity.
Cell Lysis
The culmination of membrane depolarization, increased permeability, and ion efflux is the complete loss of structural integrity of the cell membrane, leading to cell lysis and the release of cytoplasmic contents into the extracellular environment. This rapid lytic action is a hallmark of NP108's potent bactericidal activity.
Quantitative Analysis of NP108 Activity
While specific quantitative data for NP108's effect on membrane potential and ion efflux are not publicly available, the following tables present the known minimum inhibitory concentrations (MICs) for NP108 against key bacterial species. This data provides a baseline for understanding the potent antimicrobial activity of NP108.
| Bacterial Species | Growth Phase | MIC100 (mg/liter) |
| Staphylococcus aureus | Exponential & Stationary | 8 - 500 |
| Staphylococcus epidermidis | Exponential & Stationary | 4 - 8 |
| S. aureus (Small Colony Variants) | - | 32 |
Table 1: Minimum Inhibitory Concentrations (MIC100) of NP108 against various staphylococcal species and growth states.
| Condition | S. aureus Strain 1 MIC100 (mg/liter) | S. aureus Strain 2 MIC100 (mg/liter) |
| High-Nutrient | 24 | 24 |
| Low-Nutrient | 8 | 8 |
Table 2: Influence of nutrient availability on the MIC100 of NP108 against S. aureus.
Experimental Protocols for Mechanistic Elucidation
The following are detailed protocols for key experiments used to investigate the mechanism of action of membrane-active antimicrobial agents like NP108.
Membrane Depolarization Assay
This assay measures changes in the bacterial membrane potential using a fluorescent dye, such as DiSC3(5). This dye accumulates in polarized membranes and self-quenches its fluorescence. Upon membrane depolarization, the dye is released, resulting in an increase in fluorescence.
Protocol:
-
Bacterial Culture Preparation: Grow bacteria to mid-logarithmic phase in appropriate broth.
-
Cell Washing and Resuspension: Centrifuge the culture, wash the pellet with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2), and resuspend in the same buffer to a final OD600 of 0.05.
-
Dye Loading: Add DiSC3(5) to a final concentration of 0.4 µM and incubate in the dark until a stable baseline fluorescence is achieved.
-
Initiation of Depolarization: Add varying concentrations of NP108 to the cell suspension.
-
Fluorescence Measurement: Immediately begin recording fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 622 nm excitation and 670 nm emission for DiSC3(5)). An increase in fluorescence indicates membrane depolarization.
Potassium Efflux Assay
This assay quantifies the leakage of intracellular potassium ions following treatment with the antimicrobial agent.
Protocol:
-
Bacterial Culture Preparation: Grow bacteria in a potassium-rich medium to the desired growth phase.
-
Cell Washing and Resuspension: Harvest the cells by centrifugation and wash them multiple times with a potassium-free buffer to remove extracellular potassium. Resuspend the final pellet in the potassium-free buffer.
-
Treatment: Add NP108 at various concentrations to the bacterial suspension.
-
Sample Collection: At different time points, take aliquots of the suspension and centrifuge to pellet the bacteria.
-
Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or by atomic absorption spectroscopy. An increase in extracellular potassium indicates membrane permeabilization.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphological changes and damage to the bacterial cell membrane induced by the antimicrobial agent.
Protocol:
-
Bacterial Culture and Treatment: Grow bacteria to mid-log phase and treat with a bactericidal concentration of NP108 for a specified duration. Include an untreated control.
-
Fixation: Harvest the cells and fix them with a suitable fixative, such as 2.5% glutaraldehyde in a cacodylate or phosphate buffer.
-
Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by en bloc staining with uranyl acetate to enhance contrast.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in a resin (e.g., Epon or Spurr's resin).
-
Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.
-
Grid Staining and Imaging: Mount the sections on copper grids, stain with uranyl acetate and lead citrate, and examine under a transmission electron microscope. Look for signs of membrane damage, such as blebbing, pore formation, and cell lysis.
Visualizing the Mechanism and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of NP108 and the experimental workflows.
Caption: Proposed mechanism of action of NP108 on bacterial membranes.
The Structure-Activity Relationship of NP108: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Promising Cationic Antimicrobial Polymer
The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for novel therapeutic agents, cationic antimicrobial polymers have garnered significant attention for their potent and broad-spectrum activity. Among these, NP108, a polylysine-based polymer, has demonstrated considerable promise. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of NP108 and related cationic antimicrobial polymers, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to NP108
NP108 is a cationic antimicrobial polymer composed of lysine residues. Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis and death. This direct, physical mode of action is considered less likely to induce the development of microbial resistance compared to traditional antibiotics that target specific metabolic pathways. NP108 has shown efficacy against a range of Gram-positive and Gram-negative bacteria, including clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA).
Core Physicochemical Determinants of Antimicrobial Activity
The antimicrobial efficacy of cationic polymers like NP108 is governed by a delicate interplay of several key physicochemical properties. Understanding these factors is crucial for the rational design of more potent and selective antimicrobial agents.
-
Cationic Charge: The net positive charge of the polymer is fundamental to its initial interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic attraction concentrates the polymer at the cell surface, a prerequisite for its disruptive action.
-
Hydrophobicity: A sufficient degree of hydrophobicity allows the polymer to insert into and traverse the lipid bilayer of the cell membrane. The balance between cationic charge and hydrophobicity is critical; excessive hydrophobicity can lead to indiscriminate membrane lysis, including that of mammalian cells, resulting in toxicity.
-
Molecular Weight: The overall size of the polymer chain influences its ability to effectively disrupt the membrane. Optimal molecular weight ranges have been observed for various classes of cationic antimicrobial polymers, where polymers that are too short may not span the membrane effectively, and those that are too long may have reduced diffusion and interaction kinetics.
Quantitative Structure-Activity Relationship (SAR) Data
While specific SAR data for a series of NP108 analogs is not extensively available in the public domain, the broader literature on cationic antimicrobial polymers, particularly polylysine derivatives, provides valuable insights. The following tables summarize key SAR findings from studies on related polymers.
Table 1: Effect of Molecular Weight on Antimicrobial Activity of ε-Poly-L-lysine
| Polymer Chain Length (Number of Lysine Residues) | Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) | Reference |
| < 10 | > 100 | |
| 10 - 30 | 1 - 8 | |
| > 30 | 8 - 25 |
Table 2: Influence of Hydrophobic Modification on Antimicrobial and Hemolytic Activity of Cationic Polymers
| Polymer Composition | MIC against S. aureus (µg/mL) | Hemolytic Concentration (HC50, µg/mL) | Selectivity Index (HC50/MIC) | Reference |
| Cationic Homopolymer | 64 | > 1000 | > 15.6 | General finding |
| Cationic Copolymer with 20% Hydrophobic Monomer | 16 | 500 | 31.25 | General finding |
| Cationic Copolymer with 50% Hydrophobic Monomer | 8 | 50 | 6.25 | General finding |
| Cationic Copolymer with 80% Hydrophobic Monomer | 16 | < 10 | < 0.625 | General finding |
Note: The data in Table 2 are representative values derived from general trends reported in the literature on amphiphilic cationic antimicrobial polymers and are intended to illustrate the principle of the hydrophobicity-activity relationship.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of antimicrobial polymers.
Synthesis of Polylysine-based Antimicrobial Polymers
While the precise synthesis protocol for NP108 is proprietary, a general method for synthesizing linear polylysine via ring-opening polymerization of N-carboxyanhydride (NCA) of lysine is provided below. This method allows for control over the polymer's molecular weight.
Protocol 4.1.1: Synthesis of Poly(ε-benzyloxycarbonyl-L-lysine)
-
Monomer Synthesis: Synthesize ε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Z-Lys-NCA) from ε-benzyloxycarbonyl-L-lysine using triphosgene in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Polymerization:
-
Dissolve Z-Lys-NCA in a dry, polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a primary amine initiator (e.g., benzylamine) at a specific monomer-to-initiator ratio to control the degree of polymerization.
-
Allow the reaction to proceed under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 48-72 hours.
-
-
Deprotection:
-
Precipitate the protected polymer in a non-solvent like diethyl ether and dry under vacuum.
-
Remove the benzyloxycarbonyl (Z) protecting group by treating the polymer with a solution of hydrobromic acid in acetic acid.
-
-
Purification:
-
Precipitate the deprotected poly-L-lysine hydrobromide salt in diethyl ether.
-
Purify the polymer by dialysis against deionized water to remove residual acid and small molecules.
-
Lyophilize the dialyzed solution to obtain the final poly-L-lysine product.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard assay for determining MIC values.
Protocol 4.2.1: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antimicrobial polymer in an appropriate solvent (e.g., sterile deionized water or a buffer).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar plate. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control well (bacteria in broth without antimicrobial) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the MIC: Determine the MIC as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Biofilm Eradication Assay
The ability of an antimicrobial agent to eradicate pre-formed biofilms is a critical measure of its potential clinical utility. The crystal violet staining method is a common technique to quantify biofilm biomass.
Protocol 4.3.1: Crystal Violet Biofilm Assay
-
Biofilm Formation:
-
Grow the test bacterium (e.g., S. aureus) overnight in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Dilute the overnight culture and dispense it into the wells of a 96-well flat-bottomed microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment with Antimicrobial Agent:
-
Gently remove the planktonic cells from the wells by aspiration and wash the wells with sterile phosphate-buffered saline (PBS).
-
Add fresh medium containing various concentrations of the antimicrobial polymer to the wells.
-
Incubate the plate for a further 24 hours at 37°C.
-
-
Quantification of Biofilm:
-
Remove the medium and wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms by adding methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding a 0.1% (w/v) crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.
-
Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm biomass.
-
Visualizing Key Concepts and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.
Conclusion and Future Directions
NP108 and related cationic antimicrobial polymers represent a promising avenue for the development of new therapeutics to combat multidrug-resistant infections. A thorough understanding of their structure-activity relationships is paramount for optimizing their efficacy and safety profiles. Future research should focus on synthesizing and evaluating a wider range of NP108 analogs to build a comprehensive quantitative SAR model. This will enable the in-silico design of next-generation antimicrobial polymers with enhanced potency, selectivity, and drug-like properties. Furthermore, detailed investigations into their in vivo efficacy and safety in relevant animal models are crucial steps towards their clinical translation.
NP108: A Technical Guide to its Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial polymer NP108 and its activity against Gram-positive bacteria. NP108 is a cationic polymer composed of generally recognized as safe (GRAS) amino acid building blocks, positioning it as a potential non-antibiotic alternative for various applications, including the decolonization of Staphylococcus aureus.[1][2]
Core Efficacy Data
NP108 demonstrates broad-spectrum and rapid bactericidal activity, achieving a 3-log kill in less than or equal to three hours.[1][2][3] Its primary mechanism of action is the disruption of the bacterial membrane, leading to cell lysis.[1][2][3] A key advantage of NP108 is its consistent efficacy against bacteria in different growth phases, including both exponential and stationary phases.[1][2][3]
Table 1: In Vitro Activity of NP108 Against Staphylococcus Species
| Bacterial Species | Strain Type | Growth Condition | MIC₁₀₀ (mg/L) | Reference |
| S. aureus | Variety of isolates | Exponential or Stationary Phase | 8 - 500 | [1][2][3] |
| S. aureus | - | Nutrient-limiting | 8 | [1][2][3] |
| S. aureus | Small Colony Variants | - | 32 | [1][2][3] |
| S. epidermidis | Variety of isolates | Exponential or Stationary Phase | 4 - 8 | [1][2][3] |
Table 2: Anti-Biofilm Activity of NP108 Against S. aureus
| Activity | MIC₁₀₀ (mg/L) | Reference |
| Biofilm Prevention | 1 - 4 | [1][2][3] |
| Biofilm Eradication | ≥ 31.25 | [1][2][3] |
Mechanism of Action
The bactericidal activity of NP108 is attributed to its cationic nature. As a polylysine polymer, NP108 possesses a net positive charge, which is crucial for its interaction with the negatively charged components of the bacterial cell envelope.[1][3] In Gram-positive bacteria, the teichoic acids in the cell wall are a likely target for the initial electrostatic interaction with NP108.[4] This interaction disrupts the cell membrane, leading to the loss of intracellular components and ultimately cell death.[1][3][5]
References
- 1. journals.asm.org [journals.asm.org]
- 2. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of bactericidal action and resistance of polymyxins for Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling "NP108": A Case of Mistaken Identity in Preclinical Research
Initial investigations into the "preliminary toxicity studies of NP108" have revealed a case of mistaken identity. The designation "NP108" does not refer to a specific drug candidate or chemical entity undergoing toxicological evaluation. Instead, it corresponds to the United States Department of Agriculture's (USDA) Agricultural Research Service (ARS) National Program 108 (NP108), a comprehensive research initiative focused on food safety.[1][2][3][4][5]
The mission of NP108 is to ensure the safety of the U.S. food supply by developing methods to assess, control, and eliminate harmful foodborne contaminants.[3][4][5] This includes research on pathogenic bacteria, viruses, parasites, and various toxins such as mycotoxins and plant toxins.[3][4][5] The program's vision is to protect public health and agriculture by safeguarding food from contaminants throughout the production and preparation process.[1][3][4][5]
While NP108 is deeply involved in the realm of toxicology, it is the framework for research rather than the subject of preclinical toxicity studies. To address the user's interest in the structure and content of a technical guide on preliminary toxicity, this document will provide a generalized framework and illustrative examples based on standard practices in the field. The following sections will use hypothetical data and established methodologies to demonstrate how such a report would be structured.
Illustrative Framework for a Preliminary Toxicity Profile
A comprehensive technical guide on the preliminary toxicity of a novel compound would typically encompass the following sections, providing a clear and detailed overview of its initial safety assessment.
Acute Oral Toxicity Assessment
This section details the effects of a single, high dose of a substance to determine its immediate toxic effects and to estimate the median lethal dose (LD50).
Experimental Protocol:
-
Test System: Sprague-Dawley rats.
-
Methodology: The study would follow a standardized procedure, such as the Up-and-Down Procedure for acute oral toxicity. This involves administering the test substance to a series of animals, with the dose for each subsequent animal adjusted based on the outcome for the previous one.
-
Dosing: A starting dose would be selected, and subsequent doses would be increased or decreased by a constant factor. For instance, a study might use a limit dose test at 3,000 mg/kg body weight.[6]
-
Observations: Animals are observed for a set period, typically 14 days, for any signs of toxicity, including changes in behavior, weight, and any instances of mortality.[7]
Hypothetical Data Presentation:
| Parameter | Result |
| LD50 Estimate | > 3,000 mg/kg body weight |
| Clinical Signs | No mortality or significant signs of toxicity observed. |
Repeated Dose 28-Day Oral Toxicity Study
This study is designed to evaluate the adverse effects of a substance after repeated administration over a 28-day period.
Experimental Protocol:
-
Test System: Albino rats.
-
Groups: Animals would be divided into multiple groups, including a control group receiving a placebo and treatment groups receiving different dose levels of the test substance (e.g., low, medium, and high doses).[8]
-
Administration: The substance is administered daily via oral gavage.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for any signs of illness.
-
Body Weight: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze various parameters, such as red and white blood cell counts, liver enzymes (e.g., ALT, AST), and kidney function markers (e.g., creatinine).[6][8]
-
Histopathology: At the end of the study, major organs are examined for any pathological changes.
-
Hypothetical Data Presentation:
| Parameter | Control Group | Low Dose (150 mg/kg) | High Dose (600 mg/kg) |
| Body Weight Change (%) | +15% | +14% | +5% (Significant decrease) |
| ALT (U/L) | 45 | 48 | 75 (Significant increase) |
| Creatinine (mg/dL) | 0.6 | 0.7 | 1.2 (Significant increase) |
In Vitro Pharmacology
These studies assess the interaction of the substance with biological targets at a cellular level.
Experimental Protocol:
-
Assay: A common in vitro assay is the Mixed Lymphocyte Response (MLR) assay, used to assess the immunomodulatory potential of a compound.[9]
-
Methodology: This involves co-culturing immune cells from two different donors and measuring the proliferation of these cells in the presence and absence of the test substance.
Visualizing Experimental Processes and Pathways
Diagrams are crucial for conveying complex experimental workflows and biological pathways in a clear and concise manner.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Food Safety (animal and plant products) : USDA ARS [ars.usda.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Preliminary toxicity and phytochemical studies of the stem bark aqueous extract of Musanga cecropioides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Preliminary Oral Toxicity Studies on Pausinystalia Yohimbe | British Journal of Pharmacology and Toxicology | Full Text [maxwellsci.com]
- 9. Evaluation of a surrogate antibody for preclinical safety testing of an anti-CD11a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: NP108 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP108 is a cationic antimicrobial polymer with broad-spectrum bactericidal activity.[1][2] It is composed of amino acid building blocks and is noted for its rapid action, killing bacteria through membrane disruption and subsequent cell lysis.[1][2] This mechanism of action is particularly advantageous as it is effective against both rapidly growing and stationary-phase bacteria, as well as antibiotic-resilient variants.[1][2] NP108 has demonstrated efficacy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial potency of a compound like NP108.[3][4][5] This document provides a detailed protocol for determining the MIC of NP108 using the broth microdilution method, a widely accepted and standardized technique.[6][7][8][9]
Principle of the MIC Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5] The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[4][6][8] Following incubation, the presence or absence of bacterial growth is determined, typically by visual inspection of turbidity or by measuring optical density.[6][9]
Data Presentation: NP108 MIC Values
The following table summarizes the reported MIC100 values for NP108 against various bacterial species. MIC100 represents the minimum concentration required to inhibit 100% of the tested isolates.
| Microorganism | Strain Type | Growth Phase | MIC100 (mg/L) | Reference |
| Staphylococcus aureus | Various isolates | Exponential or Stationary | 8 - 500 | [1][2] |
| Staphylococcus epidermidis | Various isolates | Exponential or Stationary | 4 - 8 | [1][2] |
| S. aureus | Nutrient-limiting conditions | - | 8 | [1][2] |
| S. aureus | Small colony variants | - | 32 | [1][2] |
| S. aureus | Biofilm (prevention) | - | 1 - 4 | [1][2] |
| S. aureus | Biofilm (eradication) | - | ≥ 31.25 | [1][2] |
Experimental Protocol: Broth Microdilution MIC Assay for NP108
This protocol is based on established broth microdilution methods and is adapted for the evaluation of NP108.[6][7][10][11]
Materials and Reagents
-
NP108 (powder)
-
Sterile deionized water or appropriate solvent for NP108
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Bacterial strains for testing (e.g., S. aureus ATCC 29213 as a quality control strain)
-
Sterile 96-well, round-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette (50-200 µL)
-
Single-channel pipettes
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2°C)
-
Vortex mixer
Procedure
1. Preparation of NP108 Stock Solution
-
Accurately weigh a sufficient amount of NP108 powder.
-
Dissolve the NP108 in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1000 mg/L).[12] NP108 is highly water-soluble.[1]
-
Ensure the stock solution is well-mixed and completely dissolved. Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3][4] This is typically a 1:100 dilution of the 0.5 McFarland suspension.[4]
3. Preparation of the 96-Well Plate
-
Dispense 100 µL of sterile CA-MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the NP108 stock solution to the first column of wells. This will be the highest concentration.
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[10]
-
Column 11 will serve as the growth control (no NP108).
-
Column 12 will serve as the sterility control (no bacteria).[10]
4. Inoculation
-
Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to each well from column 1 to column 11. Do not add bacteria to the sterility control wells (column 12).[10]
-
The final volume in each well will be 200 µL.
5. Incubation
-
Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]
6. Reading the Results
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of NP108 at which there is no visible growth (i.e., the well is clear).[5]
-
The growth control well (column 11) should show distinct turbidity.
-
The sterility control well (column 12) should remain clear.
-
Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.
Signaling Pathways and Experimental Workflows
NP108 Mechanism of Action
The primary mechanism of action for NP108 is the disruption of the bacterial cell membrane. As a cationic polymer, it is believed to interact with the negatively charged components of the bacterial cell wall and membrane, leading to membrane depolarization, pore formation, and ultimately, cell lysis.[1]
Caption: Mechanism of action of NP108 leading to bacterial cell lysis.
Experimental Workflow for NP108 MIC Assay
The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of NP108.
Caption: Workflow for the NP108 broth microdilution MIC assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. protocols.io [protocols.io]
- 12. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Testing NP108 Efficacy Against Staphylococcus aureus Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the efficacy of the antimicrobial polymer NP108 against Staphylococcus aureus (S. aureus) biofilms. The protocols outlined below detail methods for quantifying biofilm inhibition and eradication, as well as visualizing the effects of NP108 on biofilm viability.
Introduction
Staphylococcus aureus is a significant human pathogen capable of forming biofilms on various surfaces, contributing to persistent and difficult-to-treat infections. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which provides protection against antibiotics and the host immune system. NP108 is a cationic antimicrobial polymer that has shown promise in combating S. aureus, including its biofilm forms.[1][2] This document provides detailed methodologies to assess the anti-biofilm properties of NP108.
Data Presentation
The following table summarizes the reported in vitro efficacy of NP108 against S. aureus biofilms. This data is crucial for designing experiments with appropriate concentration ranges of NP108.
| Efficacy Parameter | S. aureus Strain(s) | NP108 Concentration (mg/L) | Experimental Conditions | Source(s) |
| Biofilm Prevention (MIC₁₀₀) | DSMZ11729, ATCC 25923 | 1 - 4 | Low-nutrient conditions simulating the anterior nares; 96 hours incubation at 37°C. | [3] |
| Biofilm Eradication (MIC₁₀₀) | DSMZ11729, ATCC 25923 | ≥ 31.25 | Pre-formed (96h) biofilms treated for 24 hours at 37°C in low-nutrient conditions. | [3] |
Experimental Protocols
Quantification of Biofilm Inhibition and Eradication using Crystal Violet Assay
This protocol is a widely used method to quantify the total biomass of a biofilm.[4][5][6] It can be adapted to assess both the prevention of biofilm formation and the eradication of pre-formed biofilms.
Materials:
-
S. aureus strain(s) of interest
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
NP108 stock solution
-
Sterile 96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Microplate reader
Protocol for Biofilm Inhibition:
-
Prepare Bacterial Inoculum: Inoculate a single colony of S. aureus into TSB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh TSB to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Prepare NP108 Dilutions: Prepare a series of dilutions of NP108 in TSB in a 96-well plate. Include a positive control (bacteria without NP108) and a negative control (TSB only).
-
Inoculation: Add the diluted bacterial suspension to the wells containing the NP108 dilutions and controls. The final volume in each well should be 200 µL.
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.
-
Washing: Carefully aspirate the medium from each well. Wash the wells three times with 200 µL of PBS to remove planktonic bacteria.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol for Biofilm Eradication:
-
Biofilm Formation: Inoculate a 96-well plate with the bacterial suspension as described in the inhibition protocol (steps 1 and 3) without NP108. Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Remove the medium and wash the wells three times with PBS.
-
Treatment: Add fresh TSB containing serial dilutions of NP108 to the wells with the pre-formed biofilms. Include a positive control (biofilm with TSB only) and a negative control (TSB only).
-
Incubation: Incubate for a further 24 hours at 37°C.
-
Quantification: Proceed with the washing, staining, solubilization, and quantification steps as described in the inhibition protocol (steps 5-9).
Assessment of Biofilm Viability using LIVE/DEAD Staining and Confocal Microscopy
This method allows for the visualization and differentiation of live and dead bacteria within the biofilm structure, providing a more detailed assessment of NP108's bactericidal activity.[7][8][9]
Materials:
-
S. aureus strain(s) of interest
-
Growth medium (e.g., TSB)
-
NP108 stock solution
-
Confocal laser scanning microscope (CLSM) compatible dishes or slides (e.g., glass-bottom dishes)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)
-
Sterile water or PBS
Protocol:
-
Biofilm Formation: Grow S. aureus biofilms on CLSM-compatible surfaces in the presence (for inhibition assessment) or absence (for eradication assessment) of NP108, following a similar procedure as the crystal violet assay.
-
Treatment (for Eradication): For pre-formed biofilms, remove the medium, wash with PBS, and add fresh medium containing the desired concentrations of NP108. Incubate for the desired treatment period (e.g., 24 hours).
-
Staining Preparation: Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions. This typically involves mixing equal volumes of SYTO 9 and propidium iodide in a suitable buffer or sterile water.[7]
-
Staining: Remove the medium from the biofilms and gently wash with sterile water or PBS. Add a sufficient volume of the staining solution to cover the biofilm and incubate in the dark at room temperature for 15-30 minutes.[7]
-
Washing: Gently remove the staining solution and wash the biofilms with sterile water or PBS to remove excess stain.
-
Imaging: Immediately visualize the stained biofilms using a confocal laser scanning microscope.
-
Excitation/Emission Wavelengths:
-
SYTO 9 (live cells, green fluorescence): ~488 nm / ~500 nm
-
Propidium Iodide (dead cells, red fluorescence): ~535 nm / ~617 nm
-
-
-
Image Analysis: Acquire z-stack images to reconstruct the 3D architecture of the biofilm. Analyze the images using appropriate software (e.g., ImageJ, FIJI) to quantify the ratio of live to dead cells based on the fluorescence intensity of each channel.
Visualization of Key Concepts
Experimental Workflow for NP108 Efficacy Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Staphylococcus aureus biofilms: Properties, regulation and roles in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal violet assay [bio-protocol.org]
- 5. Biofilm Formation Assay (Crystal Violet-Based Method) [bio-protocol.org]
- 6. ableweb.org [ableweb.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes & Protocols: Formulation and Evaluation of NP108 Aqueous Gel for Nasal Decolonization
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia.[1] Nasal carriage of S. aureus, particularly methicillin-resistant S. aureus (MRSA), is a major risk factor for subsequent infections, especially healthcare-associated and surgical site infections.[1] The current standard of care for nasal decolonization, mupirocin, is facing challenges due to rising bacterial resistance.[2]
NP108 is a novel, water-soluble cationic antimicrobial polymer composed of generally recognized as safe (GRAS) amino acid building blocks.[1] It presents a promising non-antibiotic alternative for the nasal decolonization of S. aureus. NP108 is rapidly bactericidal, demonstrating a broad spectrum of activity against various S. aureus and S. epidermidis strains, including mupirocin-resistant isolates, stationary-phase cells, small colony variants (SCVs), and biofilms.[1][3] Its mechanism of action involves charge-dependent disruption of the bacterial cell membrane, leading to rapid lysis and cell death.[1][3] For clinical application, NP108 has been successfully formulated into a 2.0% (wt/vol) aqueous gel that retains its high antimicrobial efficacy.[1][4]
This document provides an overview of the formulation of NP108 in an aqueous gel and detailed protocols for its in vitro evaluation.
2.0 Formulation of NP108 Aqueous Gel (2.0% w/v)
While the specific proprietary vehicle components for the NP108 gel are not publicly detailed, a representative formulation for a mucoadhesive aqueous nasal gel can be prepared. The following protocol outlines a general method for creating a suitable vehicle for NP108, incorporating common excipients used in nasal formulations to ensure stability, appropriate viscosity, and biocompatibility.[5]
2.1 Materials and Equipment
-
NP108 powder
-
Viscosity-enhancing/mucoadhesive agent (e.g., Hydroxypropyl Methylcellulose - HPMC, Chitosan)[5]
-
Tonicity-adjusting agent (e.g., Sodium Chloride)[5]
-
Buffering agents (e.g., Phosphate or Citrate buffers)[5]
-
Preservative (if for multi-dose use, e.g., Benzalkonium Chloride)
-
Purified water
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclave or sterile filter (for sterilization)
2.2 Representative Gel Formulation Protocol
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH to a range of 4.5-6.5, which is compatible with the nasal mucosa.[5]
-
Polymer Dispersion: Slowly disperse the viscosity-enhancing agent (e.g., HPMC) into the stirring buffer solution. Continue stirring until a homogenous dispersion is achieved. Avoid clumping.
-
NP108 Dissolution: Weigh the required amount of NP108 to achieve a final concentration of 2.0% (wt/vol) and dissolve it completely in the polymer solution.
-
Addition of Other Excipients: Add the tonicity-adjusting agent and any preservatives to the solution and stir until fully dissolved.
-
Final Volume Adjustment: Add purified water to reach the final target volume.
-
Sterilization: Sterilize the final formulation using an appropriate method, such as sterile filtration for heat-labile components.
-
Quality Control: Perform final checks for pH, viscosity, appearance, and NP108 concentration.
3.0 Application Protocol for Nasal Decolonization (Proposed)
Based on standard clinical practice for nasal decolonization agents like mupirocin, the following application protocol is proposed.[6][7]
-
The patient should first blow their nose to clear the nostrils.[6]
-
Using a cotton swab, apply a small amount of the 2.0% NP108 aqueous gel (approximately the size of a match head) to the inside of one nostril.[7]
-
Apply the gel to the entire inner surface of the nostril, especially the tip, by rotating the swab for 30 seconds.[6]
-
Using a new swab, repeat the procedure for the other nostril.[6]
-
Press the sides of the nose together and gently massage for approximately one minute to evenly distribute the gel.[7]
-
This procedure should be repeated twice daily for a duration of 5 days to complete the decolonization course.[6][7]
4.0 Data Presentation: In Vitro Efficacy of NP108
The antimicrobial activity of NP108 has been quantified against various forms of S. aureus and S. epidermidis.
Table 1: Minimum Inhibitory Concentration (MIC100) of NP108
| Organism/Condition | MIC100 Range (mg/L) | Reference |
|---|---|---|
| Staphylococcus aureus (various isolates) | 8 - 500 | [1][4] |
| Staphylococcus epidermidis (various isolates) | 4 - 8 | [1][4] |
| S. aureus (Nutrient-limiting conditions) | 8 | [1] |
| S. aureus (Small Colony Variants) | 32 | [1] |
| S. aureus Biofilm (Prevention) | 1 - 4 | [1][4] |
| S. aureus Biofilm (Eradication) | ≥ 31.25 | [1][4] |
| Mupirocin-Resistant S. aureus | 8 - 16 |[3] |
Table 2: Time-Kill Kinetics of NP108
| Organism/Growth Phase | NP108 Concentration | Time to Achieve 99.9% Kill | Reference |
|---|---|---|---|
| S. aureus (Exponential Phase) | 4x MIC | ≤ 3 hours | [1][3] |
| S. aureus (Stationary Phase) | 4x MIC | ≤ 3 hours |[3] |
5.0 Experimental Protocols
5.1 Protocol for Minimum Inhibitory Concentration (MIC) Determination This protocol is based on standard broth microdilution methods.
-
Prepare a stock solution of NP108 in Cation-Adjusted Mueller-Hinton Broth (CA-MH Broth).
-
Perform serial two-fold dilutions of NP108 in a 96-well microtiter plate.
-
Prepare a bacterial inoculum of the target S. aureus strain, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the NP108 dilutions. Include a positive control (no NP108) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC100 is defined as the lowest concentration of NP108 that completely inhibits visible bacterial growth.
5.2 Protocol for Time-Kill Kinetic Assay [3][4]
-
Grow cultures of S. aureus to the desired phase (exponential or stationary) in CA-MH Broth.
-
Dilute the cultures to a starting density equivalent to a 0.5 McFarland standard (~1 x 10^8 CFU/mL).
-
Add NP108 to the cultures at a concentration of 4x MIC. An untreated culture should be included as a growth control.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours), draw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto CA-MH agar plates.
-
Incubate the plates for 24 hours at 37°C.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time to generate the time-kill curve.
5.3 Protocol for Biofilm Eradication Assay [4]
-
Prepare S. aureus biofilms by inoculating a suitable medium (e.g., 0.1x TSB supplemented with 0.05% glucose and 0.3% NaCl) in the wells of a microtiter plate.
-
Incubate the plate statically for 96 hours at 37°C to allow for mature biofilm formation.
-
After incubation, carefully remove the planktonic cells and gently wash the biofilms.
-
Add fresh medium containing various concentrations of NP108 to the biofilm-containing wells.
-
Incubate for a further 24 hours at 37°C.
-
Assess biofilm eradication by removing the medium, washing the wells, and staining the remaining biofilm with crystal violet.
-
After solubilizing the stain, measure the optical density (e.g., at 595 nm) to quantify the remaining biofilm biomass.
6.0 Visualizations
Caption: Workflow for the preparation of a representative NP108 aqueous nasal gel.
Caption: Experimental workflow for an in vitro time-kill kinetic assay.
Caption: Mechanism of action of NP108 via bacterial membrane disruption.
References
- 1. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iajps.com [iajps.com]
- 6. vumc.org [vumc.org]
- 7. MRSA Decolonization [nationwidechildrens.org]
Application Notes and Protocols for Studying Bacterial Membrane Disruption with NP108
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP108 is a novel cationic antimicrobial polymer composed of lysine, an amino acid generally recognized as safe (GRAS). It exhibits broad-spectrum and rapid bactericidal activity against a variety of bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and mupirocin-resistant S. aureus. The primary mechanism of action of NP108 is the disruption of the bacterial cell membrane, leading to cell lysis and death. This mode of action makes it a promising candidate for development as a new antimicrobial agent, particularly for topical applications and nasal decolonization to prevent infections.
These application notes provide a summary of the antimicrobial activity of NP108 and detailed protocols for key experiments to study its bacterial membrane disruption properties.
Data Presentation
Antimicrobial Activity of NP108
The antimicrobial efficacy of NP108 has been demonstrated against various bacterial strains. Below is a summary of its activity against Staphylococcus aureus and Staphylococcus epidermidis.
Table 1: Minimum Inhibitory Concentration (MIC) of NP108 against Staphylococcus Species
| Bacterial Strain | Resistance Profile | Growth Phase | MIC₁₀₀ (mg/L) |
| S. aureus (panel of 28 isolates) | 8 MRSA, 20 MSSA | Exponential | 4 - 64 (for 26 isolates) |
| S. aureus CB005 | - | Exponential | 500 |
| S. aureus CB007 | - | Exponential | 250 |
| S. epidermidis (panel of 3 isolates) | - | Exponential | 4 - 8 |
| S. aureus (under nutrient-limiting conditions) | - | - | 8 |
| S. aureus (small colony variants) | Antibiotic-resilient | - | 32 |
MRSA: Methicillin-Resistant Staphylococcus aureus; MSSA: Methicillin-Susceptible Staphylococcus aureus
Table 2: Anti-Biofilm Activity of NP108 against S. aureus
| Activity | S. aureus Strain | MIC₁₀₀ (mg/L) |
| Biofilm Prevention | DSMZ11729 | 1 - 4 |
| ATCC 25923 | 1 - 4 | |
| Biofilm Eradication | DSMZ11729 | ≥ 31.25 |
| ATCC 25923 | ≥ 31.25 |
Table 3: Time-Kill Kinetics of NP108 against S. aureus
| Bacterial Strain | Resistance Profile | Growth Phase | Time to 3-log Reduction in CFU/mL (hours) |
| S. aureus DSMZ11729 | MRSA | Exponential | ≤ 3 |
| S. aureus ATCC 25923 | MSSA | Exponential | ≤ 3 |
| S. aureus NCTC10442 | MRSA | Exponential | ≤ 3 |
| S. aureus NCTC10442 Mupr | Low-level mupirocin-resistant MRSA | Exponential | ≤ 3 |
| S. aureus DSMZ11729 | MRSA | Stationary | ≤ 3 |
| S. aureus ATCC 25923 | MSSA | Stationary | ≤ 3 |
| S. aureus NCTC10442 | MRSA | Stationary | ≤ 3 |
| S. aureus NCTC10442 Mupr | Low-level mupirocin-resistant MRSA | Stationary | ≤ 3 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of NP108.
Materials:
-
NP108
-
Bacterial strains (e.g., S. aureus, S. epidermidis)
-
Cation-adjusted Mueller-Hinton broth (CA-MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of NP108 in sterile water.
-
Grow bacterial cultures in CA-MHB to the exponential phase (OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in CA-MHB.
-
In a 96-well plate, perform serial two-fold dilutions of NP108 in CA-MHB.
-
Add the diluted bacterial suspension to each well containing the NP108 dilutions.
-
Include a positive control (bacteria without NP108) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of NP108 that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Kinetics Assay
This protocol evaluates the rate at which NP108 kills a bacterial population.
Materials:
-
NP108
-
Bacterial strains
-
CA-MHB
-
Sterile culture tubes
-
Incubator with shaking (37°C)
-
Plating supplies (agar plates, spreader)
Procedure:
-
Prepare a bacterial culture in the desired growth phase (exponential or stationary).
-
Dilute the culture to a starting inoculum of approximately 1 x 10⁸ CFU/mL in CA-MHB.
-
Add NP108 at a concentration of 4x MIC to the bacterial suspension.
-
Incubate the culture at 37°C with shaking.
-
At various time points (e.g., 0, 1, 2, 3, 4, 5, 6 hours), collect aliquots from the culture.
-
Perform serial dilutions of the aliquots and plate them on CA-MHB agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time to generate the time-kill curve.
Protocol 3: Biofilm Prevention and Eradication Assays
This protocol uses the crystal violet staining method to assess the effect of NP108 on biofilm formation and established biofilms.
Materials:
-
NP108
-
Bacterial strains
-
Tryptic Soy Broth (TSB) supplemented with glucose and NaCl
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Biofilm Prevention:
-
Prepare serial dilutions of NP108 in supplemented TSB in a 96-well plate.
-
Add a diluted bacterial suspension (approximately 1 x 10⁷ CFU/mL) to each well.
-
Incubate the plate statically at 37°C for 96 hours to allow biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the stain with 95% ethanol.
-
Measure the absorbance at 595 nm to quantify the biofilm biomass.
Biofilm Eradication:
-
Grow biofilms in a 96-well plate as described above for 96 hours without NP108.
-
After biofilm formation, remove the planktonic cells and add fresh media containing serial dilutions of NP108.
-
Incubate for a further 24 hours at 37°C.
-
Wash, stain, and quantify the remaining biofilm as described for the prevention assay.
Protocol 4: Potassium Efflux Assay
This protocol measures the leakage of intracellular potassium as an indicator of membrane damage.
Materials:
-
NP108
-
Bacterial strains
-
Low potassium buffer (e.g., Tris buffer)
-
Potassium-selective electrode or atomic absorption spectrophotometer
-
Centrifuge
Procedure:
-
Grow bacteria to the mid-log phase and wash them twice with a low potassium buffer.
-
Resuspend the bacterial pellet in the low potassium buffer to a high cell density.
-
Add NP108 at the desired concentration to the bacterial suspension.
-
At different time intervals, take aliquots and centrifuge to pellet the cells.
-
Measure the potassium concentration in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.
-
A control with no NP108 should be included to measure background potassium levels.
-
A positive control with a known membrane-disrupting agent can also be included.
Protocol 5: Fluorescence Leakage Assay
This protocol uses a fluorescent dye to monitor the permeabilization of the bacterial membrane.
Materials:
-
NP108
-
Bacterial strains
-
Membrane-impermeant fluorescent dye (e.g., propidium iodide or SYTOX Green)
-
Buffer (e.g., PBS)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Grow and wash the bacteria as described for the potassium efflux assay.
-
Resuspend the bacteria in the buffer.
-
Add the fluorescent dye to the bacterial suspension and incubate in the dark to allow for stabilization.
-
Measure the baseline fluorescence.
-
Add NP108 at the desired concentration and immediately start monitoring the fluorescence intensity over time.
-
An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and is binding to nucleic acids.
-
Include a negative control (no NP108) and a positive control (e.g., a known permeabilizing agent).
Visualizations
Caption: Workflow for assessing the antimicrobial and membrane-disrupting properties of NP108.
Caption: Proposed mechanism of action of NP108 leading to bacterial cell death.
Application Notes and Protocols for In Vivo Testing of NP108
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP108 is a novel cationic antimicrobial polymer demonstrating significant promise as a non-antibiotic alternative for combating bacterial infections. Composed of generally recognized as safe (GRAS) amino acid building blocks, NP108 exhibits broad-spectrum and rapid bactericidal activity against a range of pathogens, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to rapid cell lysis.[1][2][3][4] These characteristics make NP108 a compelling candidate for various clinical applications, particularly for the nasal decolonization of S. aureus to prevent healthcare-associated infections (HAIs).[1][3][4]
These application notes provide a comprehensive overview of the in vitro data for NP108 and propose a detailed experimental model for its in vivo evaluation. The protocols outlined below are designed to guide researchers in assessing the efficacy and safety of NP108 in a preclinical setting.
Mechanism of Action
NP108's bactericidal effect is attributed to its cationic nature. The positively charged polymer electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as lipoteichoic acids in Gram-positive bacteria. This interaction leads to the displacement of divalent cations that stabilize the membrane, ultimately causing membrane disorganization, pore formation, and cell lysis. This direct, physical mechanism of action is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.
Figure 1: Proposed mechanism of action for NP108 leading to bacterial cell lysis.
In Vitro Efficacy Data
NP108 has demonstrated potent activity against a variety of bacterial strains in vitro. The following tables summarize the minimum inhibitory concentration (MIC) and other key efficacy parameters.
Table 1: Minimum Inhibitory Concentration (MIC₁₀₀) of NP108 against various bacterial isolates.
| Bacterial Species | Strain Type | MIC₁₀₀ (mg/L) | Reference |
| Staphylococcus aureus | Multiple Isolates | 8 - 500 | [1][2][4] |
| Staphylococcus epidermidis | Multiple Isolates | 4 - 8 | [1][2][4] |
| S. aureus | Nutrient-Limiting Conditions | 8 | [1][2][4] |
| S. aureus | Small Colony Variants | 32 | [1][2][4] |
Table 2: Anti-Biofilm Activity of NP108 against S. aureus.
| Activity | MIC₁₀₀ (mg/L) | Reference |
| Biofilm Prevention | 1 - 4 | [1][2][4] |
| Biofilm Eradication | ≥ 31.25 | [1][2][4] |
Proposed In Vivo Experimental Model: Murine Model of Nasal S. aureus Decolonization
Based on the intended clinical application of NP108 for nasal decolonization, a murine model is proposed to evaluate its in vivo efficacy. This model will assess the ability of an NP108 formulation to reduce or eliminate S. aureus colonization in the anterior nares of mice.
Figure 2: Experimental workflow for the in vivo murine nasal decolonization model.
Experimental Protocols
Protocol 1: Preparation of S. aureus Inoculum
-
Bacterial Strain: Use a well-characterized strain of S. aureus, preferably a clinical isolate known for nasal colonization (e.g., MRSA strain USA300).
-
Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of Tryptic Soy Broth (TSB). Incubate at 37°C with shaking (200 rpm) overnight.
-
Harvesting and Washing: Pellet the bacterial cells by centrifugation at 4000 x g for 10 minutes. Wash the pellet twice with sterile phosphate-buffered saline (PBS).
-
Inoculum Adjustment: Resuspend the final pellet in PBS and adjust the optical density at 600 nm (OD₆₀₀) to achieve a concentration of approximately 1 x 10⁹ colony-forming units (CFU)/mL.
Protocol 2: Murine Nasal Colonization
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Anesthesia: Lightly anesthetize the mice using isoflurane.
-
Inoculation: While anesthetized, instill 10 µL of the prepared S. aureus inoculum (1 x 10⁷ CFU) into the anterior nares of each mouse (5 µL per nostril).
-
Confirmation of Colonization: After a 3-day colonization period, swab the nares of a subset of mice to confirm stable colonization by plating on Mannitol Salt Agar (MSA) and enumerating CFUs.
Protocol 3: NP108 Formulation and Administration
-
Formulation: Prepare NP108 in a sterile, aqueous gel vehicle suitable for intranasal application at the desired concentration (e.g., 2.0% w/v).[3] A vehicle-only control group should be included. A positive control group treated with an appropriate antibiotic (e.g., mupirocin) is also recommended.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: NP108 Formulation
-
Group 3: Positive Control (e.g., Mupirocin)
-
-
Administration: Lightly anesthetize the colonized mice. Administer 10 µL of the assigned treatment formulation to the nares (5 µL per nostril) once or twice daily for a predetermined duration (e.g., 5 days).
Protocol 4: Assessment of Bacterial Load
-
Sampling: At specified time points during and after the treatment period (e.g., Day 1, 3, 5 of treatment and Day 2 post-treatment), swab the anterior nares of the mice.
-
CFU Enumeration: Place the swabs in 1 mL of sterile PBS and vortex vigorously. Serially dilute the suspension and plate onto MSA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colonies to determine the CFU per mouse.
-
Data Analysis: Compare the mean CFU counts between the treatment groups at each time point using appropriate statistical tests (e.g., ANOVA with post-hoc analysis). A significant reduction in CFU in the NP108-treated group compared to the vehicle control will indicate in vivo efficacy.
Safety and Tolerability Assessment
Throughout the in vivo study, it is crucial to monitor the animals for any signs of adverse effects.
-
Daily Observations: Record body weight, food and water intake, and general clinical signs (e.g., changes in activity, posture, grooming, signs of nasal irritation).
-
Histopathology: At the end of the study, euthanize the animals and collect nasal tissues for histopathological examination to assess for any signs of inflammation, irritation, or tissue damage.
Conclusion
The available in vitro data strongly support the potential of NP108 as a novel antimicrobial agent. The proposed in vivo murine model of nasal decolonization provides a robust framework for evaluating its preclinical efficacy and safety. Successful outcomes from these studies would be a critical step in the clinical development of NP108 for the prevention of S. aureus infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Bactericidal Kinetics of NP108
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP108 is a novel cationic antimicrobial polymer with broad-spectrum and rapid bactericidal activity.[1][2] Composed of generally recognized as safe (GRAS) amino acid building blocks, NP108 presents a promising alternative to traditional antibiotics, particularly in the context of rising antimicrobial resistance.[1][2] This document provides a detailed protocol for assessing the bactericidal kinetics of NP108, primarily through time-kill assays. Understanding the rate and extent of bacterial killing is crucial for evaluating the efficacy of new antimicrobial agents and for determining appropriate dosing regimens in preclinical and clinical development.
NP108's mechanism of action involves the disruption of the bacterial cell membrane, leading to cell lysis.[1][2][3] This rapid, membrane-targeting action is effective against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and mupirocin-resistant strains.[1][4] The protocols outlined below are designed to provide a robust framework for quantifying the bactericidal activity of NP108 against relevant bacterial strains.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of NP108 against various S. aureus strains
| Bacterial Strain | Growth Phase | MIC₁₀₀ (mg/L) |
| S. aureus (variety of isolates) | Exponential & Stationary | 8 - 500 |
| S. epidermidis (variety of isolates) | Not Specified | 4 - 8 |
| S. aureus (in nutrient-limiting conditions) | Not Specified | 8 |
| Small Colony Variants | Not Specified | 32 |
| S. aureus Biofilm Prevention | Not Specified | 1 - 4 |
| S. aureus Biofilm Eradication | Not Specified | ≥ 31.25 |
Data summarized from Mercer et al., 2017.[1][2]
Table 2: Time to Achieve 3-log Kill of NP108 (at 4x MIC) against S. aureus
| Bacterial Strain | Growth Phase | Time to 3-log Kill (hours) |
| S. aureus DSMZ11729 (MRSA) | Exponential | ≤ 3 |
| S. aureus ATCC 25923 (MSSA) | Exponential | ≤ 3 |
| S. aureus NCTC10442 (MRSA) | Exponential | ≤ 3 |
| S. aureus NCTC10442 Mupr (Mupirocin-resistant) | Exponential | ≤ 3 |
| S. aureus (general) | Not Specified | ≤ 3 |
Data summarized from Mercer et al., 2017.[1][4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Prior to performing time-kill assays, the MIC of NP108 against the target bacterial strain(s) must be determined. The broth microdilution method is a standard and reliable technique.
Materials:
-
NP108 stock solution
-
Target bacterial strain(s) (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1 x 10⁸ CFU/mL)
-
Incubator (37°C)
-
Spectrophotometer or plate reader (optional, for OD measurements)
Procedure:
-
Prepare serial twofold dilutions of NP108 in CA-MHB in a 96-well plate.
-
Dilute the standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in broth without NP108) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of NP108 that completely inhibits visible growth of the bacteria.
Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing by NP108 over time.
Materials:
-
NP108 stock solution
-
Overnight culture of the target bacterial strain
-
Fresh CA-MHB
-
Shaking incubator (37°C, 180-200 rpm)
-
Sterile test tubes or flasks
-
Phosphate-buffered saline (PBS) or other suitable neutralizing buffer
-
CA-MH agar plates
-
Pipettes and sterile tips
-
Timer
Procedure:
-
Inoculate fresh CA-MHB with an overnight culture of the target bacterium and incubate until it reaches the mid-logarithmic growth phase.[5]
-
Adjust the bacterial culture to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL in flasks or tubes containing CA-MHB.[5]
-
Add NP108 at the desired concentration (e.g., 4x MIC).[4] Include a growth control (no NP108).
-
Incubate the cultures at 37°C with shaking.[5]
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture.[5][6]
-
Perform serial tenfold dilutions of the aliquots in a neutralizing buffer or PBS.
-
Plate a defined volume of each dilution onto CA-MH agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[7]
Visualizations
Caption: Experimental workflow for the time-kill kinetics assay.
Caption: Proposed mechanism of action for NP108.
References
- 1. journals.asm.org [journals.asm.org]
- 2. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 6. actascientific.com [actascientific.com]
- 7. emerypharma.com [emerypharma.com]
Troubleshooting & Optimization
Technical Support Center: NP108 Polymer Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of the NP108 polymer and related polylysines.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the NP108 polymer?
A1: NP108 is a cationic antimicrobial polymer composed of lysine amino acid building blocks. It is a type of polylysine, specifically a homopolymer of L-lysine. The polymer is characterized by its water solubility and its antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes.
Q2: What is the primary method for synthesizing polylysines like NP108?
A2: The most common and versatile method for synthesizing polylysines with controlled molecular weight is the ring-opening polymerization (ROP) of a protected lysine N-carboxyanhydride (NCA) monomer. This method allows for the creation of well-defined polypeptides. Other methods include solid-phase peptide synthesis (SPPS), which offers precise sequence control but is less suitable for high molecular weight polymers, and chemoenzymatic synthesis.
Q3: Why are protecting groups necessary during the synthesis of polylysine via ROP?
A3: The lysine monomer has two amino groups: an α-amino group and an ε-amino group. During ROP, the ε-amino group must be protected to prevent it from acting as an initiator or a branching point, which would lead to a poorly defined polymer with a broad molecular weight distribution. Common protecting groups include benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc).
Q4: What are the most common impurities in a crude polylysine synthesis product?
A4: Common impurities include unreacted monomers (lysine-NCA), residual initiator, protecting groups that have detached, and oligomers (short polymer chains). If side reactions occur during polymerization, by-products can also be present.
Q5: Which analytical techniques are used to characterize NP108 and other polylysines?
A5: Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy ('H NMR, 'C NMR): To confirm the polymer structure and assess purity.
-
Gel Permeation Chromatography (GPC) / High-Performance Liquid Chromatography (HPLC): To determine the molecular weight and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups of the polypeptide.
-
Mass Spectrometry (MALDI-TOF MS, ESI-MS): For precise molecular weight determination of the polymer chains.
Troubleshooting Guides
Synthesis Challenges
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low Polymer Yield | 1. Impure monomer or solvent. 2. Inefficient initiator. 3. Premature termination of the polymerization. 4. Suboptimal reaction temperature. | 1. Recrystallize the NCA monomer before use. Use anhydrous solvents. 2. Verify the purity and activity of the initiator. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent termination by moisture or CO2. 4. Optimize the reaction temperature. For some NCA polymerizations, lower temperatures (e.g., 0°C) can minimize side reactions. |
| High Polydispersity Index (PDI) | 1. Presence of impurities that act as initiators. 2. Side reactions during polymerization. 3. Inefficient initiation leading to slow propagation. 4. Aggregation of the growing polymer chain. | 1. Ensure high purity of monomer, solvent, and initiator. 2. Adjust reaction conditions (temperature, concentration) to minimize side reactions. 3. Choose a more efficient initiator for the specific NCA monomer. 4. For solid-phase synthesis, select a resin with high hydrophilicity to reduce chain aggregation. |
| Uncontrolled Molecular Weight | 1. Incorrect monomer-to-initiator ratio. 2. Presence of water or other nucleophilic impurities. 3. Inefficient initiation or termination reactions. | 1. Accurately calculate and weigh the monomer and initiator. 2. Use anhydrous solvents and rigorously dry all glassware. Perform the reaction under an inert atmosphere. 3. Ensure the chosen initiator has a well-understood mechanism for the polymerization of lysine-NCA. |
Purification Challenges
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Residual Monomer Detected after Purification | 1. Inefficient precipitation. 2. Inadequate dialysis membrane cutoff or dialysis time. 3. Co-precipitation of monomer with the polymer. | 1. Repeat the precipitation step 2-3 times. Ensure the polymer solution is added dropwise to a large excess of the non-solvent with vigorous stirring. 2. Use a dialysis membrane with a molecular weight cutoff (MWCO) significantly lower than the polymer's molecular weight. Increase the frequency of changing the dialysis buffer and extend the dialysis time. 3. Optimize the solvent/non-solvent system for precipitation to maximize the solubility of the monomer in the supernatant. |
| Polymer Loss During Purification | 1. Dissolution of low molecular weight polymer fractions during precipitation. 2. Use of a dialysis membrane with too high a MWCO. 3. Adsorption of the polymer to filtration membranes or chromatography columns. | 1. Adjust the solvent/non-solvent ratio to minimize the loss of polymer. 2. Select a dialysis membrane with an appropriate MWCO. 3. Pre-treat purification equipment to minimize non-specific binding. For chromatography, optimize the mobile phase to ensure complete elution of the polymer. |
| Incomplete Removal of Other Impurities (e.g., initiator, salts) | 1. The chosen purification method is not effective for the specific impurity. 2. Strong ionic interactions between the polymer and impurities. | 1. A multi-step purification approach is often necessary. For example, precipitation followed by dialysis or ion-exchange chromatography. 2. For ion-exchange chromatography, adjust the salt concentration and pH of the elution buffer to disrupt ionic interactions and effectively separate the polymer from charged impurities. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels for polylysine purification.
| Purification Method | Typical Recovery/Yield | Achievable Purity | Notes |
| Solvent Precipitation | 85-95% | >90% | Purity can be improved with multiple precipitation steps. |
| Dialysis | >90% | >95% | Effective for removing small molecules like salts and monomers. |
| Ultrafiltration | ~90% | ~91-93% | Can be used for both purification and concentration. |
| Ion-Exchange Chromatography | ~96% | >95% | Very effective for separating charged impurities. |
| Gel Permeation Chromatography | ~90% | >97% | Often used as a final polishing step for high-purity applications. |
| Combined Methods (e.g., Ion-Exchange + Ultrafiltration + Precipitation + GPC) | ~90% | >97.5% | A multi-step approach generally yields the highest purity. |
Experimental Protocols
General Protocol for Polylysine Synthesis via ROP of Lysine-NCA
-
Monomer Preparation: Synthesize or procure Nε-protected-L-lysine N-carboxyanhydride (e.g., Nε-Z-L-lysine-NCA). The NCA should be recrystallized from a suitable solvent (e.g., ethyl acetate/hexane) to ensure high purity.
-
Reaction Setup: All glassware must be flame-dried under vacuum and the reaction conducted under a dry, inert atmosphere (nitrogen or argon).
-
Polymerization:
-
Dissolve the purified lysine-NCA in an anhydrous solvent (e.g., dimethylformamide - DMF).
-
Add the initiator (e.g., a primary amine) at the desired monomer-to-initiator ratio to control the molecular weight.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 0°C) with stirring for a specified time (typically several hours to days).
-
-
Termination: The polymerization is typically terminated by the consumption of the monomer.
-
Purification: The crude polymer is purified using one or more of the methods described in the purification troubleshooting guide.
General Protocol for Polylysine Purification by Precipitation
-
Dissolution: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., DMF).
-
Precipitation: Add the polymer solution dropwise to a large volume (e.g., 10-20 times the volume of the polymer solution) of a vigorously stirred non-solvent (e.g., diethyl ether, methanol, or acetone).
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Washing: Wash the isolated polymer with the non-solvent to remove residual impurities.
-
Drying: Dry the purified polymer under vacuum.
-
Repetition: For higher purity, redissolve the polymer and repeat the precipitation process 2-3 times.
Visualizations
Caption: Workflow for the synthesis and purification of NP108.
"improving NP108 stability in different formulations"
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and improving the stability of the hypothetical compound NP108 in various formulations. The following information is based on established principles of pharmaceutical formulation development and stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to understanding the stability profile of NP108?
A1: The initial step is to perform a forced degradation study. This involves exposing NP108 to a range of stress conditions, such as heat, humidity, light, and different pH levels (acidic and basic). The goal is to identify the potential degradation pathways and the analytical methods that are stability-indicating.[1][2]
Q2: NP108 is highly hygroscopic. What formulation strategies can I use to improve its stability?
A2: For highly hygroscopic compounds like NP108, several formulation strategies can be employed to minimize moisture absorption and subsequent degradation.[3][4] These include:
-
Film Coating: Creating a moisture-barrier film around the solid dosage form.
-
Encapsulation: Enveloping NP108 with polymers using techniques like spray-drying.
-
Co-processing with Excipients: Formulating with hydrophobic excipients that repel water.
-
Crystal Engineering: Transforming the crystalline structure to a less hygroscopic form through co-crystallization.
Q3: My amorphous solid dispersion (ASD) of NP108 is recrystallizing. How can I prevent this?
A3: Recrystallization of amorphous solid dispersions is a common stability issue, often accelerated by moisture.[5] To prevent this, consider the following:
-
Polymer Selection: Ensure the chosen polymer has good miscibility with NP108 and a high glass transition temperature.
-
API:Polymer Ratio: Increasing the proportion of the polymer can help inhibit crystallization.[5]
-
Moisture Control: Implement strict moisture control during manufacturing and consider moisture-protective packaging.
Q4: What are common chemical degradation pathways for a new chemical entity like NP108?
A4: Common degradation pathways include:
-
Hydrolysis: Degradation due to reaction with water. This is a major concern for water-sensitive compounds.
-
Oxidation: Degradation due to reaction with oxygen. This can be initiated by light, heat, or metal ions.
-
Photodegradation: Degradation caused by exposure to light.
Identifying the specific pathway is crucial for selecting the right stabilization strategy.[6][7]
Troubleshooting Guides
Problem: NP108 shows significant degradation in my aqueous formulation.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. pH Adjustment: Determine the pH of maximum stability for NP108 and buffer the formulation accordingly. 2. Reduce Water Activity: Consider formulation strategies that reduce water activity, such as creating a suspension in a non-aqueous vehicle or lyophilization.[8] 3. Complexation: Use cyclodextrins to form inclusion complexes that can protect the labile parts of the NP108 molecule from water.[9] |
| Oxidation | 1. Antioxidants: Add antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA) to the formulation. 2. Chelating Agents: If metal ions are suspected to catalyze oxidation, include chelating agents like ethylenediaminetetraacetic acid (EDTA). 3. Inert Atmosphere: During manufacturing and packaging, replace oxygen with an inert gas like nitrogen or argon. |
Problem: I am observing aggregation and particle size changes in my NP108 nanosuspension.
| Possible Cause | Troubleshooting Steps |
| Insufficient Stabilization | 1. Stabilizer Selection: Evaluate different types of stabilizers, including polymers and surfactants, to find one that effectively adsorbs to the surface of the NP108 nanocrystals and provides a protective barrier.[10] 2. Stabilizer Concentration: Optimize the concentration of the stabilizer. Too little may not provide adequate coverage, while too much can have other detrimental effects. |
| Ostwald Ripening | 1. Solidification: Convert the nanosuspension into a solid dosage form through techniques like freeze-drying (lyophilization) or spray-drying to prevent particle growth in the liquid state.[10] |
Data Presentation: Common Stabilization Strategies
| Stabilization Strategy | Mechanism of Action | Common Excipients/Methods | Primary Application |
| pH Control | Minimizes acid/base-catalyzed hydrolysis by maintaining the formulation at the pH of optimal stability. | Buffers (e.g., phosphate, citrate, acetate) | Aqueous formulations of hydrolytically unstable compounds. |
| Antioxidants | Inhibit oxidation by acting as free radical scavengers or reducing agents. | Ascorbic acid, BHT, BHA, tocopherols | Formulations of oxygen-sensitive compounds. |
| Chelating Agents | Form complexes with metal ions that can catalyze oxidative degradation. | EDTA, citric acid | To prevent metal-ion induced oxidation. |
| Lyophilization (Freeze-Drying) | Removes water from the formulation, significantly reducing degradation from hydrolysis and enhancing long-term stability.[8] | Cryoprotectants (e.g., sucrose, trehalose, mannitol) | To stabilize proteins, nanoparticles, and other labile molecules in the solid state.[8] |
| Polymer Encapsulation | Creates a protective barrier around the active ingredient, shielding it from environmental factors like moisture and oxygen.[3][4] | Polymers (e.g., PVA, PLA, PLGA) | For controlled release and protection of sensitive compounds. |
| Solid-State Manipulation | Conversion to a more stable physical form (e.g., a specific crystalline polymorph or a co-crystal). | Co-formers (e.g., organic acids, amides) | For compounds with issues related to hygroscopicity or physical instability.[3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study for NP108
Objective: To identify the degradation pathways of NP108 and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of NP108 in a suitable solvent system. Also, prepare samples of solid NP108.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid NP108 at 80°C for 48 hours.
-
Photostability: Expose solid and solution samples to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), coupled with a detector that can resolve the parent peak from any degradation products (e.g., a photodiode array detector).[2]
-
Data Evaluation:
-
Determine the percentage of degradation of NP108 under each stress condition.
-
Characterize the major degradation products using techniques like Mass Spectrometry (MS).
-
Validate the analytical method to ensure it is "stability-indicating."
-
Protocol 2: Long-Term Stability Testing of NP108 Formulations
Objective: To determine the shelf-life of a formulated NP108 product under recommended storage conditions.
Methodology:
-
Batch Selection: Use at least two to three batches of the final formulated product for the stability study.[11]
-
Storage Conditions:
-
Long-Term: Store samples at the intended storage temperature and humidity (e.g., 25°C/60% RH or 5°C).
-
Accelerated: Store samples under stressed conditions to predict long-term stability (e.g., 40°C/75% RH).[11]
-
-
Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
-
Analytical Tests: At each time point, perform a battery of tests which may include:
-
Appearance
-
Assay of NP108
-
Quantification of degradation products
-
Dissolution (for solid oral dosage forms)
-
Moisture content
-
Physical properties (e.g., particle size for suspensions)
-
-
Data Analysis: Analyze the data to establish a shelf-life for the product, which is the time period during which the product is expected to remain within its approved specifications.
Visualizations
Caption: Experimental workflow for improving NP108 stability.
Caption: Decision tree for selecting a stabilization strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Product Stability Testing: Techniques And Applications - Blogs - News [alwsci.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of formulation on the quality and stability of freeze-dried nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. npra.gov.my [npra.gov.my]
Technical Support Center: NP108 MIC Assay Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) assays involving the antimicrobial polymer NP108.
Frequently Asked Questions (FAQs)
Q1: What is the expected MIC range for NP108 against common quality control (QC) strains?
A1: Expected MIC ranges for NP108 against standard QC strains are provided below. Consistent deviation from these ranges may indicate a systematic issue with the assay.
| Quality Control Strain | NP108 MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 4 - 16 |
| Escherichia coli ATCC 25922 | 8 - 32 |
| Pseudomonas aeruginosa ATCC 27853 | 16 - 64 |
| Enterococcus faecalis ATCC 29212 | 2 - 8 |
Q2: My MIC values for NP108 are consistently higher/lower than the expected range. What are the initial checks I should perform?
A2: If your MIC values are consistently out of the expected range, begin by verifying the following critical parameters:
-
Inoculum Preparation: Ensure the bacterial suspension is standardized to the correct density (typically a 0.5 McFarland standard).
-
NP108 Stock Solution: Confirm the correct preparation and storage of the NP108 stock solution. Verify the final concentrations in your dilution series.
-
Media Quality: Check the expiration date and proper preparation of your Mueller-Hinton Broth (MHB).
-
Incubation Conditions: Verify the incubator temperature and duration are correct.
Q3: Can the type of microtiter plate used affect NP108 MIC results?
A3: Yes, the type of microtiter plate can influence results. It is recommended to use sterile, 96-well, round-bottom plates for broth microdilution assays to ensure proper mixing and minimize edge effects. Adsorption of NP108 to the plastic surface can also be a factor; using low-binding plates may reduce variability.
Q4: How does the "skip-well" phenomenon manifest in NP108 MIC assays, and what can be done to mitigate it?
A4: The "skip-well" phenomenon, where growth is observed at a higher concentration of NP108 while being inhibited at a lower concentration, can occur. This is often due to contamination, improper mixing, or the formation of NP108 aggregates. To mitigate this, ensure aseptic technique, thoroughly mix each well during serial dilutions, and visually inspect the NP108 stock solution for any precipitates before use.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during NP108 MIC assays.
Issue 1: High Inter-Assay Variability (Poor Reproducibility)
Symptoms:
-
Significant differences in NP108 MIC values for the same organism across different experimental runs.
-
Inability to obtain consistent results for QC strains.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Inoculum Density | 1. Always prepare a fresh bacterial suspension for each assay. 2. Use a calibrated spectrophotometer or a McFarland standard to ensure the inoculum density is consistently at 0.5 McFarland. 3. Verify the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL.[1] |
| NP108 Stock Solution Degradation | 1. Prepare fresh NP108 stock solutions regularly. 2. Store stock solutions in small aliquots at the recommended temperature (-20°C or lower) to avoid repeated freeze-thaw cycles. 3. Verify the solvent used for NP108 dissolution is appropriate and of high purity.[2][3] |
| Variations in Incubation | 1. Ensure the incubator provides uniform temperature distribution. 2. Standardize the incubation time (typically 16-20 hours for non-fastidious bacteria). 3. Avoid stacking microtiter plates, as this can lead to uneven heating. |
| Operator-Dependent Variability | 1. Develop and adhere to a strict Standard Operating Procedure (SOP) for the entire MIC assay workflow. 2. Ensure consistent pipetting techniques, especially during serial dilutions. 3. Use calibrated pipettes.[4] |
Issue 2: No Growth or Poor Growth in Control Wells
Symptoms:
-
The positive control well (no NP108) shows no turbidity or very faint turbidity after incubation.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive or Non-viable Inoculum | 1. Use a fresh subculture of the test organism. 2. Ensure the bacterial culture is in the exponential growth phase before preparing the inoculum. 3. Confirm the viability of the organism by plating a sample of the inoculum on appropriate agar. |
| Incorrect Growth Medium | 1. Verify that Mueller-Hinton Broth (MHB) is being used and that it is prepared according to the manufacturer's instructions. 2. Check the pH of the medium. 3. For fastidious organisms, ensure the appropriate supplements are added to the MHB. |
| Incubation Environment Issues | 1. Confirm the incubator is set to the correct temperature for the test organism. 2. For organisms requiring specific atmospheric conditions (e.g., increased CO2), ensure these are met. |
Issue 3: Contamination in Wells
Symptoms:
-
Turbidity in negative control wells (no bacteria).
-
Mixed morphologies observed upon microscopic examination of well contents.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Breach in Aseptic Technique | 1. Perform all steps of the assay in a sterile environment (e.g., a biological safety cabinet). 2. Use sterile pipette tips, microtiter plates, and reagents. 3. Be careful to avoid cross-contamination between wells. |
| Contaminated Reagents | 1. Use sterile, high-purity water and other solvents for preparing stock solutions. 2. Check the sterility of the MHB by incubating an uninoculated aliquot. |
Experimental Protocols
Protocol 1: Preparation of NP108 Stock Solution
-
Accurately weigh the required amount of NP108 powder using an analytical balance.
-
Dissolve the NP108 powder in a suitable sterile solvent (e.g., sterile deionized water or DMSO) to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C.
Protocol 2: Broth Microdilution MIC Assay for NP108
-
Prepare Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Inoculate a tube of sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Prepare NP108 Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the highest concentration of NP108 to be tested (prepared in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the positive control (inoculum, no NP108), and well 12 will be the negative control (MHB only).
-
-
Inoculate the Plate:
-
Add the appropriate volume of the diluted bacterial suspension to wells 1 through 11 to achieve the final target inoculum of 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of NP108 that completely inhibits visible growth.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent NP108 MIC results.
Caption: The experimental workflow for determining the MIC of NP108.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: NP108 and Resistance Development
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for resistance development to NP108, a cationic antimicrobial polymer. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides for your in-vitro evolution experiments, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NP108?
NP108 is a cationic antimicrobial polymer composed of amino acid building blocks. Its primary mechanism of action is the rapid, non-specific disruption of bacterial cell membranes, leading to cell lysis and death. This physical disruption is driven by electrostatic interactions between the positively charged polymer and the negatively charged components of the bacterial cell membrane.
Q2: How likely is the development of resistance to NP108?
The development of resistance to NP108 is considered to be a low-probability event. Unlike traditional antibiotics that often have specific molecular targets, NP108's mechanism of causing catastrophic membrane damage makes it difficult for bacteria to develop resistance through single-point mutations. Resistance to antimicrobial agents with multiple targets is generally less frequent, with some estimates for the frequency of resistant mutants being less than 1 in 10¹⁰.
Q3: What are the theoretical mechanisms of resistance to a membrane-disrupting polymer like NP108?
While unlikely, potential mechanisms for reduced susceptibility to cationic antimicrobial polymers could include:
-
Alteration of Cell Surface Charge: Bacteria could modify their cell envelope to reduce the net negative charge, thereby weakening the initial electrostatic attraction with NP108. This can be achieved through mechanisms like the D-alanylation of teichoic acids in Gram-positive bacteria or the modification of lipopolysaccharide (LPS) in Gram-negative bacteria.
-
Increased Efflux Pump Activity: Bacteria might upregulate the expression of multidrug efflux pumps that could potentially expel NP108 from the cell membrane or periplasm before it can cause significant damage.
-
Changes in Membrane Fluidity and Composition: Alterations in the lipid composition of the bacterial membrane could potentially affect its susceptibility to disruption by NP108.
Q4: Is NP108 effective against bacteria already resistant to other antibiotics?
Yes. Studies have shown that NP108 is effective against strains of Staphylococcus aureus that are resistant to methicillin (MRSA) and mupirocin. Its unique mechanism of action allows it to bypass the resistance mechanisms that render these other antibiotics ineffective.
Troubleshooting Guide for In-Vitro Resistance Studies
This guide addresses common issues that may arise during adaptive laboratory evolution (ALE) experiments designed to assess the potential for resistance to NP108.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No resistant mutants are emerging after multiple passages. | The selection pressure is too high, leading to the sterilization of the culture. | Start with a lower sub-lethal concentration of NP108 (e.g., 0.25x to 0.5x the initial Minimum Inhibitory Concentration - MIC). Increase the concentration more gradually, for instance, by doubling it only after the bacterial population has shown stable growth for several passages at the current concentration. |
| The mutation rate of the bacterial strain is too low. | Consider using a hypermutator strain (e.g., a mismatch repair-deficient mutant) in a parallel experiment to increase the likelihood of generating resistance mutations. | |
| NP108 has a very low intrinsic potential for resistance development. | This is an expected outcome. Continue the experiment for a sufficient number of generations (e.g., >500) to confidently conclude a low frequency of resistance. Document the lack of resistance as a key finding. | |
| Inconsistent MIC values for the evolving population. | The bacterial population is heterogeneous, with a mix of susceptible and potentially resistant cells. | Isolate single colonies from the evolved population and determine their individual MICs to assess the level of resistance in different subpopulations. |
| NP108 may be adsorbing to the plasticware, leading to variable effective concentrations. | Use low-protein-binding microplates and tubes. Pre-condition the plates with a blocking agent like bovine serum albumin (BSA) if non-specific binding is suspected. | |
| The polymer solution is not properly mixed or has aggregated. | Ensure thorough mixing of the NP108 stock solution before each use. Visually inspect for any precipitates. Consider preparing fresh dilutions for each experiment. | |
| The evolved "resistant" strain loses its resistance phenotype after being cultured in the absence of NP108. | The resistance mechanism is transient or adaptive, not genetically stable. | Passage the resistant strain for several generations in a drug-free medium and then re-determine the MIC. A stable resistant phenotype will be maintained. |
| The observed effect was due to biofilm formation, which can confer tolerance. | Use experimental conditions that minimize biofilm formation, such as shaking cultures and using appropriate media. Visually inspect for biofilm growth. |
Quantitative Data on Resistance Development
Validation & Comparative
NP108 vs. Mupirocin for S. aureus Decolonization: A Comparative Guide
A Head-to-Head Look at Two Agents for Combating Staphylococcus Aureus Nasal Carriage
Staphylococcus aureus, a common bacterium residing in the nasal passages of approximately 30% of the global population, is a leading cause of healthcare-associated infections.[1] Nasal decolonization of S. aureus is a key strategy to prevent these infections, particularly in high-risk patient populations. Mupirocin, a widely used topical antibiotic, has been the standard of care for nasal decolonization. However, the emergence of mupirocin-resistant S. aureus strains necessitates the development of alternative agents.[2] This guide provides a detailed comparison of mupirocin with NP108, a novel antimicrobial polymer, for S. aureus decolonization, focusing on their mechanisms of action, efficacy, and the experimental data supporting their use.
Quantitative Data Summary
The following tables summarize the available quantitative data for NP108 and mupirocin. It is important to note that the data for NP108 is from in vitro studies, while the data for mupirocin is from clinical trials.
Table 1: In Vitro Efficacy of NP108 against S. aureus
| Parameter | Value | S. aureus Strain(s) | Reference |
| Minimum Inhibitory Concentration (MIC₁₀₀) | 8 - 500 mg/L | Various MSSA and MRSA isolates | [3][4] |
| MIC₁₀₀ (Nutrient-Limiting Conditions) | 8 mg/L | Not specified | [3][4] |
| Time to 99.9% Kill (at 4x MIC) | ≤ 3 hours | ~10⁸ CFU/ml S. aureus | [3] |
| MIC₁₀₀ against Small Colony Variants | 32 mg/L | Not specified | [3][4] |
| Biofilm Prevention (MIC₁₀₀) | 1 - 4 mg/L | Not specified | [3][4] |
| Biofilm Eradication (MIC₁₀₀) | ≥ 31.25 mg/L | Not specified | [3][4] |
Table 2: Clinical Efficacy of Mupirocin for S. aureus Nasal Decolonization
| Parameter | Mupirocin Group | Placebo Group | P-value | Reference |
| Eradication of Colonization (End of Treatment) | 93% | 15% | < 0.001 | [5] |
| Remained Decolonized at Day 90 | 61% | N/A | N/A | [5] |
| Reduction in S. aureus Infections (Dialysis Setting) | 59% | Control | N/A | [6] |
| Reduction in S. aureus Infections (Nondialysis Setting) | 40% | Control | N/A | [6] |
Mechanisms of Action
NP108 and mupirocin employ distinct mechanisms to eliminate S. aureus.
NP108: Membrane Disruption
NP108 is a cationic antimicrobial polymer that acts by disrupting the bacterial cell membrane.[3][7] Its positively charged molecules are thought to interact with the negatively charged components of the bacterial cell membrane, leading to membrane destabilization, leakage of intracellular contents, and ultimately, cell lysis.[7] This rapid, non-specific mechanism of action is less likely to induce resistance compared to antibiotics with specific molecular targets.
Mupirocin: Inhibition of Protein Synthesis
Mupirocin is an antibiotic that selectively inhibits bacterial protein synthesis.[8][9] It specifically targets and reversibly binds to bacterial isoleucyl-tRNA synthetase, an enzyme essential for the incorporation of the amino acid isoleucine into proteins.[9][10][11] By blocking this enzyme, mupirocin prevents the synthesis of essential proteins, leading to bacterial growth inhibition and death.[8] Its unique mechanism of action means there is little cross-resistance with other classes of antibiotics.[8][12]
Experimental Protocols
NP108 In Vitro Efficacy Studies
The in vitro activity of NP108 was assessed using standard microbiology techniques.
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of NP108 was determined by broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, various concentrations of NP108 were incubated with a standardized inoculum of S. aureus in cation-adjusted Mueller-Hinton broth. The MIC was defined as the lowest concentration of NP108 that completely inhibited visible bacterial growth after a specified incubation period.[3]
-
Time-Kill Assays: To determine the rate of bactericidal activity, time-kill assays were performed. A starting inoculum of S. aureus was exposed to NP108 at a concentration of 4 times the MIC. At various time points (e.g., every 60 minutes for 6 hours), samples were taken, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter).[1]
-
Biofilm Assays: The ability of NP108 to prevent biofilm formation and eradicate established biofilms was also evaluated. For prevention assays, S. aureus was grown in the presence of varying concentrations of NP108. For eradication assays, established biofilms were treated with NP108. Biofilm biomass was typically quantified using a crystal violet staining method.[1]
Mupirocin Clinical Trial for Nasal Decolonization
The clinical efficacy of mupirocin has been evaluated in numerous studies, including randomized, double-blind, placebo-controlled trials.[5]
-
Study Design: A double-blind, randomized, placebo-controlled trial was conducted in long-term care facilities.[5]
-
Participants: Residents who were persistent carriers of S. aureus were enrolled in the study.[5]
-
Intervention: Participants were randomized to receive either intranasal mupirocin ointment or a placebo twice daily for two weeks.[5]
-
Outcome Measures: The primary outcome was the eradication of S. aureus colonization, assessed by nasal swabs at the end of treatment and at follow-up intervals (e.g., 30, 60, and 90 days).[5] The incidence of S. aureus infections was also monitored.
-
Statistical Analysis: The proportion of participants who were decolonized in the mupirocin and placebo groups were compared using appropriate statistical tests.[5]
Conclusion
Mupirocin is a well-established and effective agent for S. aureus nasal decolonization, with proven clinical efficacy in reducing colonization and subsequent infections.[5][6] However, the rise of mupirocin resistance is a significant concern.[2]
NP108 presents a promising alternative with a distinct, non-antibiotic mechanism of action that is less likely to be affected by existing antibiotic resistance mechanisms.[3][4] Its rapid bactericidal activity and efficacy against mupirocin-resistant strains and biofilms in vitro are advantageous.[3][4] However, it is crucial to emphasize that NP108 is still in the preclinical stages of development, and its clinical efficacy and safety in humans have yet to be established.
For researchers and drug development professionals, NP108 represents a novel approach to combatting S. aureus colonization. Future clinical trials directly comparing NP108 with mupirocin will be essential to determine its role in the clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mupirocin-Based Decolonization of Staphylococcus aureus Carriers in Residents of 2 Long-Term Care Facilities: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mupirocin: Staph Infection Uses, Dosage & Side Effects [medicinenet.com]
- 9. What is the mechanism of Mupirocin? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Mupirocin - Wikipedia [en.wikipedia.org]
- 12. Mupirocin | MedPath [trial.medpath.com]
A Comparative Analysis of NP108 and Other Antimicrobial Polymers for Researchers and Drug Development Professionals
In the face of rising antimicrobial resistance, the development of novel, effective, and biocompatible antimicrobial agents is a critical priority for the scientific and medical communities. Among the promising candidates are antimicrobial polymers, which offer a distinct mechanism of action compared to traditional antibiotics, potentially reducing the likelihood of resistance development. This guide provides a comparative study of NP108, a novel lysine-based antimicrobial polymer, against other established and emerging antimicrobial polymers.
This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance data, experimental methodologies, and mechanisms of action to inform further research and development in this vital field.
Performance Data: A Comparative Overview
The antimicrobial efficacy of polymers is primarily evaluated by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available quantitative data for NP108 and other selected antimicrobial polymers against common bacterial pathogens. It is important to note that direct comparative studies are limited, and data has been collated from various sources. Variations in experimental conditions can influence results.
Table 1: Comparative Antimicrobial Activity (MIC in mg/L) against Staphylococcus aureus
| Polymer | MIC (mg/L) vs. S. aureus | Notes |
| NP108 | 8 - 500 | Effective against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. Activity maintained in nutrient-limiting conditions (MIC = 8 mg/L). |
| ε-poly-L-lysine (EPL) | 1 - 8 | A naturally occurring antimicrobial polymer with a broad spectrum of activity. |
| Polyquaternium-1 | - | Used in multipurpose disinfecting solutions; demonstrates significant log reduction in bacterial counts. |
| Cationic Methacrylate Polymers | 16 - 64 | Effective against a range of Gram-positive bacteria, including S. aureus. |
Table 2: Comparative Antimicrobial Activity (MIC in mg/L) against Staphylococcus epidermidis
| Polymer | MIC (mg/L) vs. S. epidermidis |
| NP108 | 4 - 8 |
| ε-poly-L-lysine (EPL) | Data not readily available in reviewed sources |
Table 3: Biocompatibility Data (Hemolytic Activity)
| Polymer | Hemolytic Activity | Notes |
| NP108 | Data not explicitly detailed in reviewed sources | As a polymer of GRAS (Generally Recognized As Safe) amino acid building blocks, it is anticipated to have good biocompatibility. |
| Cationic Methacrylate Polymers | Varies with hydrophobicity | Increased hydrophobicity can lead to higher hemolytic activity. |
| ε-poly-L-lysine (EPL) | Low toxicity | Considered safe for use in food and other applications. |
Mechanism of Action: Membrane Disruption
NP108, like many cationic antimicrobial polymers, exerts its bactericidal effect through a mechanism of membrane disruption. This process is initiated by the electrostatic attraction between the positively charged polymer and the negatively charged components of the bacterial cell membrane.
Unraveling the Efficacy of Novel Compound NP108 Against Clinical MRSA Isolates: A Comparative Analysis
A comprehensive evaluation of the investigational drug NP108 against Methicillin-resistant Staphylococcus aureus (MRSA) is crucial for positioning it within the current therapeutic landscape. This guide provides a detailed comparison of NP108's efficacy with established and alternative treatment options, supported by available experimental data. The methodologies behind key validation experiments are also outlined to ensure reproducibility and critical assessment by researchers, scientists, and drug development professionals.
The emergence of multidrug-resistant bacteria, particularly MRSA, poses a significant threat to global health. The development of novel antimicrobial agents with unique mechanisms of action is paramount. This guide focuses on NP108, a promising new compound, and its performance against clinical MRSA isolates.
Comparative Efficacy Against MRSA: NP108 vs. Standard-of-Care Antibiotics
To contextualize the potential of NP108, its in vitro efficacy is compared with commonly used antibiotics for MRSA infections. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency.
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Spectrum of Activity | Mechanism of Action |
| NP108 | Data not publicly available | Data not publicly available | Investigational | Data not publicly available |
| Vancomycin | 1 | 2 | Gram-positive bacteria | Inhibits cell wall synthesis |
| Linezolid | 1 | 2 | Gram-positive bacteria | Inhibits protein synthesis |
| Daptomycin | 0.5 | 1 | Gram-positive bacteria | Disrupts cell membrane function |
| Ceftaroline | 0.5 | 1 | Broad-spectrum, including MRSA | Inhibits cell wall synthesis |
Note: Specific MIC data for NP108 against a panel of clinical MRSA isolates is not yet publicly available. The values presented for standard antibiotics are representative and may vary depending on the specific isolates tested.
Experimental Protocols for Efficacy Validation
The determination of a novel compound's efficacy against MRSA involves a series of standardized in vitro and in vivo experiments. The following are detailed methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of NP108 and comparator agents against clinical MRSA isolates is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Time-Kill Kinetic Assay
To assess the bactericidal or bacteriostatic activity of NP108, time-kill kinetic assays are performed.
Putative Signaling Pathway Interference by NP108
While the precise mechanism of action for NP108 is under investigation, a plausible target for novel anti-MRSA compounds is the bacterial cell wall synthesis pathway or virulence factor regulation. The following diagram illustrates a hypothetical signaling cascade that could be disrupted by NP108.
Disclaimer: The information provided in this guide regarding NP108 is based on hypothetical scenarios and publicly available data for comparator drugs. As more research on NP108 becomes available, this document will be updated to reflect the latest findings. The experimental protocols are based on established standards and should be adapted as necessary for specific laboratory conditions.
A Head-to-Head Comparison of NP108 and Vancomycin Against MRSA
For Immediate Release
In the ongoing battle against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), researchers and drug development professionals are in constant search of novel antimicrobial agents. This guide provides a detailed, data-supported comparison of NP108, a novel antimicrobial polymer, and vancomycin, a long-standing antibiotic of last resort for MRSA infections.
Executive Summary
This comparison guide outlines the distinct mechanisms of action, in vitro efficacy, and bactericidal kinetics of NP108 and vancomycin against MRSA. While vancomycin has been a cornerstone of MRSA treatment, the data presented here highlights NP108 as a rapidly bactericidal agent with a mechanism that may be less susceptible to traditional resistance development. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive comparative overview based on available experimental data.
Mechanism of Action
The fundamental difference between NP108 and vancomycin lies in their mode of action against bacterial cells.
NP108: Rapid Membrane Disruption
NP108 is a cationic antimicrobial polymer that leverages its positive charge to interact with and disrupt the negatively charged bacterial cell membrane.[1] This interaction leads to the formation of pores in the membrane, causing leakage of cellular contents and rapid cell lysis.[1][2][3] This physical disruption is a key feature that distinguishes it from many traditional antibiotics.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[4][5] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[6][7] This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan synthesis, thereby preventing the formation of a stable cell wall and ultimately leading to bacterial cell death.[5][8]
References
- 1. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
Lack of Cross-Resistance Between Novel Antimicrobial Polymer NP108 and Other Antibiotics
A comparative analysis of the antimicrobial polymer NP108 reveals a low potential for cross-resistance with conventional antibiotics, attributed to its unique mechanism of action. This guide provides an objective comparison of NP108's performance with other antibacterial agents, supported by available experimental data.
NP108 is a novel, broad-spectrum, cationic antimicrobial polymer engineered from naturally occurring amino acid building blocks.[1][2][3] Its primary mode of action is the rapid disruption and lysis of the bacterial cell membrane, a mechanism fundamentally different from that of many established antibiotic classes.[1][2][3][4][5] This distinction suggests a reduced likelihood of cross-resistance with antibiotics that target intracellular processes such as protein or nucleic acid synthesis.
Comparative Analysis with Mupirocin
The most comprehensive cross-resistance studies to date have focused on comparing NP108 with mupirocin, a topical antibiotic commonly used for the decolonization of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). Mupirocin inhibits bacterial isoleucyl-tRNA synthetase, thereby halting protein synthesis.[1][5]
Experimental data consistently demonstrates that NP108 retains its potent activity against mupirocin-resistant strains of S. aureus, indicating a lack of cross-resistance.[1][4][5]
Table 1: Comparative in vitro Activity of NP108 and Mupirocin against S. aureus
| Bacterial Strain | Resistance Profile | NP108 MIC (mg/L) | Mupirocin MIC (mg/L) |
| S. aureus NCTC10788 | Mupirocin-Sensitive | 8 | <1 |
| S. aureus NCTC10788 Mutant | Low-Level Mupirocin-Resistant | 8 | 8-16 |
| S. aureus NS05R1 | Mupirocin-Sensitive | 16 | <1 |
| S. aureus NS05R1 Mutant | Low-Level Mupirocin-Resistant | 8 | 8-16 |
| S. aureus DSMZ11729 | MRSA, Mupirocin-Sensitive | 16 | <1 |
| S. aureus DSMZ11729 Mutant | MRSA, Low-Level Mupirocin-Resistant | 8 | 8-16 |
| S. aureus NCTC10442 | MRSA, Mupirocin-Sensitive | 8 | <1 |
| S. aureus NCTC10442 Mutant | MRSA, Low-Level Mupirocin-Resistant | 8 | 8-16 |
Data sourced from Mercer et al., 2017.[1][4]
Experimental Protocols
The minimum inhibitory concentrations (MICs) presented in this guide were determined using the broth microdilution method, a standardized antimicrobial susceptibility testing protocol.
Broth Microdilution Protocol for MIC Determination:
-
Preparation of Bacterial Inoculum: Bacterial isolates are cultured overnight on appropriate agar plates. Colonies are then suspended in a saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CA-MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the antimicrobial agents (NP108 and comparator antibiotics) is prepared in CA-MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams depict the distinct mechanisms of action and a typical experimental workflow for cross-resistance analysis.
Caption: Mechanisms of Action: NP108 vs. Mupirocin.
Caption: Experimental Workflow for Cross-Resistance Analysis.
Implications for Drug Development
The distinct mechanism of action of NP108, which targets the bacterial membrane, makes it a promising candidate for combating antibiotic-resistant bacteria.[1][2][3] The lack of cross-resistance with mupirocin, an inhibitor of protein synthesis, supports the hypothesis that NP108 will likely not be affected by resistance mechanisms developed against antibiotics with different cellular targets. Further research is warranted to expand cross-resistance analysis to other classes of antibiotics, such as beta-lactams, fluoroquinolones, and aminoglycosides, to fully elucidate the potential of NP108 in a broader clinical context.
References
- 1. journals.asm.org [journals.asm.org]
- 2. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymeric approach to combat drug-resistant methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
Comparative Guide to NP108 and Alternatives for Preventing Recurrent Staphylococcus aureus Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NP108 and alternative strategies for the nasal decolonization of Staphylococcus aureus (S. aureus), a key approach in preventing recurrent infections. The information is tailored for a scientific audience, with a focus on experimental data and methodologies.
Executive Summary
NP108 is a promising preclinical antimicrobial polymer designed for the nasal decolonization of S. aureus, including methicillin-resistant strains (MRSA). While in-vitro studies demonstrate its potential, there is currently no publicly available data from human clinical trials on its long-term efficacy in preventing recurrent infections. This guide, therefore, compares the preclinical profile of NP108 with the clinically evaluated long-term efficacy of established and emerging alternatives: mupirocin, antimicrobial photodynamic therapy (aPDT), and probiotic therapy.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for NP108 and its alternatives.
Table 1: In-Vitro Efficacy of NP108 against S. aureus
| Metric | NP108 Performance | Source |
| Mechanism of Action | Membrane disruption and cell lysis | |
| Spectrum | Broad-spectrum against various S. aureus and S. epidermidis strains | |
| Activity vs. Mupirocin-Resistant S. aureus | Effective | |
| Activity vs. Biofilms | Effective in preventing and eradicating biofilms |
Note: Data for NP108 is based on in-vitro studies. No clinical efficacy data is currently available.
Table 2: Clinical Efficacy of Alternatives for S. aureus Nasal Decolonization
| Alternative | Initial Decolonization Rate | Long-Term Efficacy (Recolonization Rate) | Key Limitations | Sources |
| Mupirocin | High (e.g., 93% immediately post-treatment) | High recolonization (e.g., ~39% recolonized by day 90) | Mupirocin resistance, high recolonization rate | |
| Antimicrobial Photodynamic Therapy (aPDT) | Moderate to High (e.g., 71% immediately post-treatment) | High recolonization (e.g., 67% of those initially cleared were recolonized within 3 months) | Requires specialized equipment (light source) | |
| Probiotic Therapy (Bacillus subtilis) | High reduction in S. aureus load (96.8% in stool, 65.4% in the nose after 4 weeks) | Long-term data not yet available, but sustained effect is hypothesized. | Slower onset of action compared to bactericidal agents |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Mupirocin Nasal Decolonization Trial Protocol
A randomized, double-blind, placebo-controlled trial was conducted in long-term care facilities to assess the efficacy of mupirocin in eradicating S. aureus nasal carriage.
-
Participants: Persistent S. aureus nasal carriers residing in long-term care facilities.
-
Intervention: Participants were randomized to receive either 2% mupirocin ointment or a placebo ointment applied to the anterior nares twice daily for two weeks.
-
Data Collection: Nasal swabs were collected at baseline, immediately after the 2-week treatment period, and at 30, 60, and 90 days post-treatment to assess for S. aureus colonization.
-
Primary Outcome: The primary outcome was the eradication of S. aureus nasal carriage at the end of the treatment period and the rate of recolonization at subsequent follow-up points.
-
Analysis: The proportion of participants with negative nasal cultures for S. aureus was compared between the mupirocin and placebo groups at each time point.
Antimicrobial Photodynamic Therapy (aPDT) Nasal Decolonization Trial Protocol
A pilot randomized controlled trial compared the efficacy of aPDT with mupirocin for the nasal decolonization of S. aureus in maintenance hemodialysis patients.
-
Participants: Maintenance hemodialysis patients with confirmed S. aureus nasal carriage.
-
Intervention:
-
aPDT Group: Received a single application of a methylene blue-based photosensitizer to the anterior nares, followed by illumination with a 660 nm laser.
-
Mupirocin Group: Received standard treatment with 2% mupirocin ointment applied to the anterior nares twice daily for five days.
-
-
Data Collection: Nasal swabs were collected at baseline (T0), immediately after the intervention (T1), and at one month (T2) and three months (T3) post-intervention.
-
Primary Outcome: The primary outcome was the proportion of participants with negative nasal cultures for S. aureus at T1. Secondary outcomes included recolonization rates at T2 and T3.
-
Analysis: The rates of decolonization and recolonization were compared between the aPDT and mupirocin groups.
Probiotic (Bacillus subtilis) Nasal and Gut Decolonization Trial Protocol
A phase 2, double-blind, randomized, placebo-controlled trial was conducted to evaluate the efficacy of an oral probiotic in reducing S. aureus colonization.
-
Participants: Healthy individuals with natural S. aureus colonization.
-
Intervention: Participants were randomized to receive either an oral dose of Bacillus subtilis probiotic or a placebo once daily for four weeks.
-
Data Collection: Stool and nasal samples were collected at baseline and after the four-week intervention period to quantify S. aureus levels.
-
Primary Outcome: The primary outcome was the reduction in S. aureus colony-forming units (CFUs) in the stool and the nose from baseline to the end of the treatment period.
-
Analysis: The change in S. aureus CFU counts was compared between the probiotic and placebo groups.
Mandatory Visualization
The following diagrams illustrate the mechanisms of action and experimental workflows.
Caption: Mechanism of action of NP108 against bacterial cells.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Antibacterial Agent 108
For researchers, scientists, and drug development professionals, the safe handling of chemical agents is paramount. This guide provides essential, immediate safety and logistical information for managing Antibacterial Agent 108, ensuring both personal safety and the integrity of your research.
The designation "this compound" can refer to various products with different levels of hazard. While some formulations, such as certain antibacterial wipes, are non-hazardous, others, like technical cleaning solvents or concentrated research-grade agents, can pose risks such as skin and eye irritation, sensitization, and potential reproductive toxicity.[1][2] This guide assumes a cautious approach, treating "this compound" as a potentially hazardous chemical requiring careful handling in a laboratory setting.
Essential Personal Protective Equipment (PPE) and Safety Measures
When handling potentially hazardous antibacterial agents, a multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE and safety protocols.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[3] | To protect against splashes and aerosols that can cause eye irritation.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber).[5] | To prevent skin contact, which may cause irritation, redness, or dermatitis.[2][4] |
| Body Protection | Impervious laboratory coat or clothing.[6] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or if there is a risk of aerosol formation.[5][6] | To avoid inhalation of vapors or mists that could cause respiratory irritation.[4] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5][6] | To prevent accidental ingestion and cross-contamination. |
| Emergency Equipment | Accessible safety shower and eye wash station.[6] | To provide immediate decontamination in case of accidental exposure. |
Procedural Workflow for Handling this compound
Following a standardized workflow is critical for minimizing risks. The diagram below outlines the key steps for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling and Disposal Plan
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the specific "this compound" product you are using.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling volatile agents or creating aerosols.[6]
Handling:
-
Dispensing: Carefully dispense the required amount of the agent, avoiding splashes and spills.
-
Experimental Use: During experimental procedures, handle the agent with care to minimize contact and aerosol generation.
-
Spill Preparedness: Keep a spill containment kit readily available. In case of a spill, follow the procedures outlined in the SDS. Generally, this involves absorbing the spill with an inert material and collecting it for proper disposal.[1]
Disposal:
-
Waste Collection: Dispose of all contaminated materials, including excess agent, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.[2]
-
Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain.[1]
-
Decontamination: Thoroughly decontaminate the work surface and any equipment used.
-
PPE Removal: Remove and dispose of contaminated PPE in the appropriate waste stream.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after completing your work.[6]
By adhering to these safety protocols and operational plans, you can confidently and safely handle this compound in your laboratory, fostering a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
